3-Phenyl-4H-1,2,4-triazole hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
31401-73-7 |
|---|---|
Molecular Formula |
C8H8ClN3 |
Molecular Weight |
181.62 g/mol |
IUPAC Name |
5-phenyl-1H-1,2,4-triazole;hydrochloride |
InChI |
InChI=1S/C8H7N3.ClH/c1-2-4-7(5-3-1)8-9-6-10-11-8;/h1-6H,(H,9,10,11);1H |
InChI Key |
PCGMSGNJMRRMAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=NN2.Cl |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies and Chemical Transformations of 3 Phenyl 4h 1,2,4 Triazole Hydrochloride and Its Structural Analogs
Strategic Approaches to the Synthesis of the 3-Phenyl-4H-1,2,4-triazole Core
The construction of the 1,2,4-triazole (B32235) ring is achievable through numerous synthetic routes, each with distinct advantages concerning substrate scope, efficiency, and reaction conditions.
The formation of the 1,2,4-triazole ring has long been accomplished through classical named reactions that involve the condensation of suitable precursors.
The Einhorn–Brunner reaction provides an alternative classical route, involving the condensation of imides with alkyl hydrazines to form an isomeric mixture of 1,2,4-triazoles. wikipedia.orgdrugfuture.com This acid-catalyzed reaction is versatile, and in cases where the imide is asymmetrical, it exhibits regioselectivity, with the more acidic substituent of the imide typically ending up at the 3-position of the triazole ring. wikipedia.org The reaction proceeds through the formation of an intermediate that undergoes intramolecular cyclization and dehydration to yield the final triazole product. wikipedia.org
Multicomponent reactions (MCRs) have emerged as powerful tools for synthesizing complex heterocyclic scaffolds like 1,2,4-triazoles in a highly efficient, atom-economical, and step-economical manner. acs.orgnih.gov These reactions combine three or more starting materials in a single pot to form a product that contains portions of all the initial reactants.
Several MCR strategies have been developed for the 1,2,4-triazole core:
A three-component, metal-free reaction between 1,3-diones, β-nitrostyrenes, and aldehyde hydrazones, promoted by a base, yields hybrid 1,2,4-triazole structures. rsc.org
An electrochemical MCR using aryl hydrazines, paraformaldehyde, and ammonium (B1175870) acetate (B1210297) in an alcohol solvent can produce 1-aryl and 1,5-disubstituted 1,2,4-triazoles. organic-chemistry.org
A highly regioselective one-pot process provides access to 1,3,5-trisubstituted 1,2,4-triazoles from the reaction of carboxylic acids, primary amidines, and monosubstituted hydrazines. organic-chemistry.orgfrontiersin.org
A facile multicomponent synthesis using the organocatalyst tetrabutylammonium (B224687) bromide has been employed to create novel 1,2,4-triazolo-pyrimidine derivatives, achieving high yields of 82%-96% in short reaction times. nih.gov
Table 1: Overview of Selected Multicomponent Reactions for 1,2,4-Triazole Synthesis
| Reactants | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|
| 1,3-Diones, β-Nitrostyrenes, Aldehyde Hydrazones | Sodium Carbonate (Base-promoted) | 1,2,4-Triazole Hybrids | rsc.org |
| Aryl Hydrazines, Paraformaldehyde, NH4OAc, Alcohols | Electrochemical | 1-Aryl & 1,5-Disubstituted 1,2,4-Triazoles | organic-chemistry.org |
| Carboxylic Acids, Amidines, Hydrazines | One-pot, two-step | 1,3,5-Trisubstituted 1,2,4-Triazoles | organic-chemistry.orgfrontiersin.org |
| Anilines, Amino Pyridines/Pyrimidines | Not specified | 1-Aryl 1,2,4-Triazoles | acs.org |
| Triazole/Benzimidazole Precursors, Aldehydes, Amines | Tetrabutylammonium Bromide | 1,2,4-Triazolo/Benzimidazolo-pyrimidines | nih.gov |
Transition metal catalysis offers efficient and selective pathways for C-N and N-N bond formation, which are critical steps in the synthesis of the 1,2,4-triazole ring. Copper and palladium are among the most widely used metals for these transformations.
Copper-catalyzed strategies are particularly prevalent.
A simple and adaptable catalytic system involving a copper catalyst, K3PO4 as a base, and O2 as the oxidant enables the efficient synthesis of 1,3-disubstituted 1,2,4-triazoles from amidines. isres.org
Copper(II) can catalyze the construction of 4,5-disubstituted 1,2,4-triazole-3-thiones from arylidenearylthiosemicarbazides; these intermediates can then undergo desulfurization to yield the corresponding 4,5-disubstituted 1,2,4-triazoles. organic-chemistry.org
A heterogeneous and recyclable copper(I) complex has been used to catalyze the cascade addition-oxidative cyclization of nitriles with amidines, using air as the oxidant to produce a wide range of 1,2,4-triazole derivatives in high yields. organic-chemistry.orgfrontiersin.org
The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a reliable method for producing 1,2,3-triazoles and has inspired related methodologies for other isomers. rsc.orgnih.gov
Palladium-catalyzed reactions also provide a route to complex triazole systems. For instance, a Pd-catalyzed intramolecular C-H functionalization reaction has been developed to access the 1,2,4-triazolophenanthridine scaffold, demonstrating the power of this approach for creating fused heterocyclic systems. organic-chemistry.org
Table 2: Examples of Transition Metal-Catalyzed Syntheses of 1,2,4-Triazoles
| Catalyst System | Substrates | Reaction Type | Product | Reference |
|---|---|---|---|---|
| Cu(II) | Arylidenearylthiosemicarbazides | Cyclization/Desulfurization | 4,5-Disubstituted 1,2,4-Triazoles | organic-chemistry.org |
| [Phen-MCM-41-CuBr] | Nitriles, Amidines | Cascade Addition-Oxidative Cyclization | 1,2,4-Triazole Derivatives | organic-chemistry.orgfrontiersin.org |
| Copper catalyst, K3PO4, O2 | Amidines, Trialkylamines | Oxidative C(sp3)-H Functionalization | 1,3-Disubstituted 1,2,4-Triazoles | isres.org |
| Pd catalyst | Substituted Triazole Precursor | Intramolecular C-H Functionalization | 1,2,4-Triazolophenanthridine | organic-chemistry.org |
To circumvent issues related to the cost and potential toxicity of residual metals in the final products, a variety of metal-free synthetic protocols for 1,2,4-triazoles have been developed. These methods often rely on common reagents or oxidative conditions to facilitate ring formation.
Iodine-Mediated Reactions: Molecular iodine is a versatile and inexpensive reagent for oxidative cyclizations. A metal-free synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from hydrazones and aliphatic amines has been achieved using iodine as a catalyst under aerobic conditions. organic-chemistry.orgisres.org Similarly, an iodine-mediated oxidative C-N bond formation in water provides a convenient, metal-free strategy for synthesizing 3-amino-1,2,4-triazoles from isothiocyanates. organic-chemistry.org
Base-Promoted Cyclizations: A metal-free, base-promoted multicomponent reaction offers a straightforward route to hybrid molecular scaffolds containing the 1,2,4-triazole ring. rsc.org
Other Metal-Free Approaches: A metal-free [3+2] cycloaddition/decarboxylation between aryl diazonium salts and azalactic acid has been reported for obtaining 1,3,5-trisubstituted-1,2,4-triazoles. frontiersin.orgnih.gov Another protocol involves a cascade process of C-H functionalization and double C-N bond formation under aerobic oxidative conditions to produce 1,2,4-triazoles from hydrazones and amines. isres.org
The principles of green chemistry, which focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of 1,2,4-triazoles.
Benign Solvents: Water is an ideal green solvent due to its availability, non-toxicity, and safety. semanticscholar.org Several synthetic methods have been adapted to use water as the reaction medium, such as the iodine-mediated synthesis of 3-amino-1,2,4-triazoles. semanticscholar.orgorganic-chemistry.org
Recyclable Media and Catalysts: The use of polyethylene (B3416737) glycol (PEG) as a recyclable reaction medium has been demonstrated in the ceric ammonium nitrate-catalyzed oxidative cyclization of amidrazones and aldehydes to form 3,4,5-trisubstituted 1,2,4-triazoles. organic-chemistry.orgnih.gov
Alternative Energy Sources: Microwave-assisted synthesis is a key green technology that can dramatically reduce reaction times and improve energy efficiency, as seen in modifications of the Pellizzari reaction and in certain multicomponent syntheses. wikipedia.orgtandfonline.com
Natural Catalysts: In an innovative approach, the natural acid found in lemon juice has been utilized as a biodegradable and inexpensive acid catalyst for the synthesis of triazole derivatives in water. semanticscholar.org
Atom Economy: Multicomponent reactions are inherently green as they maximize atom economy by incorporating most or all atoms of the starting materials into the final product, reducing waste. nih.gov
Precursor Synthesis and Functionalization Techniques
The synthesis of a diverse library of 3-phenyl-4H-1,2,4-triazole analogs relies on both the availability of various precursors and the ability to functionalize the triazole ring after its formation.
Precursor Synthesis: The assembly of the 1,2,4-triazole ring begins with key building blocks.
Amidines: Oxamide-derived amidine reagents can be synthesized in excellent yields and are often stable, crystalline solids. nih.gov These reagents react directly with hydrazine (B178648) salts under mild conditions to generate 1,5-disubstituted-1,2,4-triazole derivatives. nih.gov
Amidrazones: These compounds are crucial intermediates, often formed from the reaction of sources like N-aryl-2,2,2-trifluoroacetimidoyl chloride with hydrazine hydrate (B1144303). organic-chemistry.org Amidrazones can then be cyclized with aldehydes or other reagents to form the triazole ring. organic-chemistry.orgnih.gov
Hydrazides and Thiohydrazides: Furan-2-carboxylic acid hydrazide and phenylacetic hydrazide are examples of precursors used to generate various 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives. mdpi.com
Functionalization of the Triazole Core: Once the 1,2,4-triazole ring is formed, it can be further modified to introduce diverse functional groups.
Metallation: A powerful technique for functionalizing the triazole ring involves selective zincation or magnesiation using sterically hindered bases like TMPMgCl·LiCl. acs.org This creates a metallated triazole intermediate that can be trapped with a wide range of electrophiles, allowing for the introduction of aryl, amino, and other groups onto the heterocyclic core. acs.org
Solid-Phase Synthesis: The 1,2,4-triazole core can be synthesized on a solid support, such as a Wang resin. acs.org This approach allows for the systematic introduction of substituents onto the ring through reactions with various reagents, like alkyl halides, facilitating the creation of combinatorial libraries of trisubstituted 1,2,4-triazoles. acs.org
N-Functionalization: The nitrogen atoms of the triazole ring are common sites for functionalization. For example, 4-amino-4H-1,2,4-triazole can be condensed with aldehydes and ketones to form Schiff bases, which can subsequently be reduced with reagents like NaBH4 to yield various 4-arylmethylamino-4H-1,2,4-triazoles. researchgate.net
Derivatization of Hydrazines and Thiosemicarbazides
The synthesis of 1,2,4-triazoles often begins with the strategic derivatization of hydrazines and thiosemicarbazides. These precursors provide the necessary nitrogen backbone for the triazole ring.
Hydrazine Derivatives: The reaction of hydrazines with various reagents is a cornerstone of 1,2,4-triazole synthesis. For instance, the Pellizzari reaction involves the condensation of amides with hydrazides to form an acyl amidrazone intermediate, which then undergoes intramolecular cyclization to yield 1,2,4-triazoles. chemicalbook.com Similarly, the Einhorn-Brunner reaction utilizes the acid-catalyzed condensation of formylacetamide with alkyl hydrazines to produce 1-alkyl-5-methyl-1,2,4-triazoles. chemicalbook.com A straightforward and mild method for synthesizing substituted 1,2,4-triazoles involves the reaction of hydrazines with formamide (B127407) under microwave irradiation without a catalyst, demonstrating high functional-group tolerance. organic-chemistry.org Furthermore, N4-amino-1,2,4-triazoles can be obtained in high yields by reacting substituted aryl hydrazides with an excess of hydrazine hydrate under microwave irradiation. scispace.com
Thiosemicarbazide (B42300) Derivatives: Thiosemicarbazides are versatile building blocks for the synthesis of various heterocycles, including 1,2,4-triazoles. researchgate.net The cyclization of thiosemicarbazide derivatives is a common and effective method for preparing these compounds. researchgate.net For example, unsubstituted 1,2,4-triazole can be synthesized from thiosemicarbazide by acylation with formic acid, followed by the cyclization of 1-formyl-3-thiosemicarbazide (B1305609) to 1,2,4-triazole-3(5)-thiol. Subsequent oxidation of the thiol with nitric acid or hydrogen peroxide yields the final 1,2,4-triazole. wikipedia.org The reaction conditions, particularly the pH, significantly influence the cyclization pathway. Alkaline conditions generally favor the formation of 1,2,4-triazole derivatives from acyl derivatives of thiosemicarbazide, while acidic media often lead to 1,3,4-thiadiazole (B1197879) derivatives. ptfarm.pl Oxidative cyclization of thiosemicarbazides is another key strategy. researchgate.net For instance, 4-phenyl-5-(pyrazin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione can be prepared through oxidative cyclization of 2-(amino(pyrazin-2-yl)methylene)-N-phenylhydrazine-1-carbothioamide. researchgate.net
The following table summarizes key synthetic methods starting from hydrazine and thiosemicarbazide derivatives:
| Starting Material | Reagent(s) | Key Intermediate/Reaction Type | Product |
| Hydrazides and Amides | Heat | Acyl amidrazone / Pellizzari Reaction | 1,2,4-Triazoles |
| Alkyl Hydrazines and Formylacetamide | Acid | Einhorn-Brunner Reaction | 1-Alkyl-5-methyl-1,2,4-triazoles |
| Hydrazines and Formamide | Microwave | Catalyst-free condensation | Substituted 1,2,4-triazoles |
| Thiosemicarbazide | Formic Acid, then Nitric Acid/H2O2 | 1-Formyl-3-thiosemicarbazide, then oxidation | 1,2,4-Triazole |
| Acyl derivatives of thiosemicarbazide | Alkaline medium | Cyclization | 1,2,4-Triazole derivatives |
| Thiosemicarbazide derivatives | Oxidizing agent | Oxidative cyclization | 1,2,4-Triazole-thiones |
Preparation of Substituted Phenyl Moieties for Integration
The introduction of substituted phenyl groups onto the 1,2,4-triazole scaffold is crucial for modulating the compound's properties. Various synthetic strategies allow for the preparation of these substituted phenyl moieties prior to or during the triazole ring formation.
One common approach involves the use of substituted benzoic acid derivatives. For example, in the synthesis of 3-(substituted phenyl)-1,2,4-triazoles, substituted benzoic acid hydrazides are key intermediates. nepjol.info These hydrazides can be prepared from the corresponding methyl benzoates and hydrazine hydrate. nepjol.info Another method involves the Friedel-Crafts acylation of mono- or di-substituted benzenes with chloroacetyl chloride using a strong Lewis acid like aluminum trichloride (B1173362) to produce phenacyl chloride derivatives, which can then be reacted with 1,2,4-triazole. nih.gov
Furthermore, the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles can be achieved from the reaction of amidrazones with ethyl azodicarboxylate and triethylamine. nih.gov The amidrazones themselves can be derived from substituted aromatic nitriles. The regioselective C-H arylation of 1-alkyl- and 4-alkyltriazoles under catalytic conditions provides a direct method to introduce aryl groups onto the triazole ring. nih.gov This strategy offers a rapid route to a variety of arylated 1,2,4-triazoles and complements traditional cyclization methods. nih.gov
The table below outlines methods for preparing and integrating substituted phenyl groups:
| Precursor | Reagent(s) | Method | Resulting Structure |
| Substituted Benzenes | Chloroacetyl chloride, AlCl3 | Friedel-Crafts Acylation | Substituted phenacyl chlorides for reaction with triazole |
| Substituted Benzoic Acids | Thionyl chloride, then 4-phenylthiosemicarbazide | Acyl chloride formation and condensation | Thiosemicarbazide derivatives for cyclization |
| Substituted Anilines | Various reagents | Diazotization followed by coupling | Aryldiazonium salts for multicomponent reactions |
| 1-Alkyl/4-Alkyl Triazoles | Aryl halides, Palladium catalyst | C-H Arylation | 3-Aryl or 5-Aryl-1,2,4-triazoles |
Advanced Chemical Reactivity Studies of the 3-Phenyl-4H-1,2,4-triazole Ring System
The 1,2,4-triazole ring exhibits a rich and complex reactivity profile, allowing for a wide range of chemical transformations.
Electrophilic Substitution Patterns on Nitrogen Atoms
Due to the high electron density on the nitrogen atoms of the 1,2,4-triazole ring, electrophilic substitution occurs exclusively at these positions. chemicalbook.comnih.gov The parent 1H-1,2,4-triazole readily undergoes protonation at the N4 position in the presence of strong acids like concentrated HCl, forming a triazolium chloride. chemicalbook.com
Alkylation is a common electrophilic substitution reaction. The regioselectivity of alkylation can be controlled by the reaction conditions. For example, alkylation of 1H-1,2,4-triazole with an alkylating agent in the presence of sodium ethoxide in ethanol (B145695) as a base leads to regioselective substitution at the N1 position. chemicalbook.com In contrast, using aqueous sodium hydroxide (B78521) with methyl sulfate (B86663) results in a mixture of 1-methyl- and 4-methyl-1,2,4-triazoles. chemicalbook.com
| Electrophile | Reagent/Conditions | Position of Substitution | Product |
| Proton (H+) | Concentrated HCl | N4 | Triazolium chloride |
| Alkyl Halide | Sodium ethoxide in ethanol | N1 | N1-alkyl-1,2,4-triazole |
| Methyl Sulfate | Aqueous NaOH | N1 and N4 | Mixture of 1-methyl- and 4-methyl-1,2,4-triazoles |
Nucleophilic Substitution Dynamics on Ring Carbon Atoms
The carbon atoms in the 1H-1,2,4-triazole ring are electron-deficient (π-deficient) due to their attachment to electronegative nitrogen atoms. chemicalbook.comnih.gov This low electron density makes them susceptible to nucleophilic attack under relatively mild conditions. chemicalbook.comnih.gov The formation of triazolium ions further enhances the susceptibility of the ring carbons to nucleophiles. chemicalbook.com
While direct nucleophilic substitution on the unsubstituted triazole ring is less common, the introduction of leaving groups on the carbon atoms facilitates such reactions. For instance, the reaction of 4-chloroquinolines with 1,2,4-triazole to form 4-(1H-1,2,4-triazol-1-yl)quinolines is a well-studied nucleophilic substitution reaction. researchgate.net The reactivity in these cases is influenced by acid and base catalysis, as well as the nature of substituents on the quinoline (B57606) ring. researchgate.net
Regioselective Functionalization Strategies
Achieving regioselectivity in the functionalization of the 1,2,4-triazole ring is a key challenge and an area of active research. Various strategies have been developed to control the position of substitution.
As mentioned earlier, the choice of base and solvent can direct the regioselectivity of N-alkylation. chemicalbook.com In addition to alkylation, regioselective C-H arylation has been demonstrated. nih.gov The electronic properties of the C-H bonds and the triazole ring allow for the regioselective arylation of 1-alkyl- and 4-alkyltriazoles under catalytic conditions. nih.gov
The synthesis of 1,3,5-trisubstituted 1,2,4-triazoles can be achieved with high regioselectivity through the reaction of amidrazones with ethyl azodicarboxylate and triethylamine. nih.gov Another regioselective method involves the [3+2] cycloaddition of in situ generated nitrile imines with trifluoroacetonitrile (B1584977) (CF3CN) to produce 5-trifluoromethyl-1,2,4-triazoles. mdpi.com
| Reaction Type | Reagents/Conditions | Regioselectivity | Product |
| N-Alkylation | Sodium ethoxide in ethanol | N1-selective | 1-Alkyl-1,2,4-triazoles |
| C-H Arylation | Palladium catalyst | C3 or C5 selective depending on N-substituent | Arylated 1,2,4-triazoles |
| Cycloaddition | Nitrile imines and CF3CN | 5-position selective | 5-Trifluoromethyl-1,2,4-triazoles |
| Cyclization | Amidrazones and diethyl azodicarboxylate | 1,3,5-Trisubstitution | 1,3,5-Trisubstituted 1,2,4-triazoles |
Ring-Opening and Ring-Closure Transformation Pathways
The 1,2,4-triazole ring can participate in ring-opening and ring-closure reactions, providing pathways to other heterocyclic systems or enabling further functionalization.
While the 1,2,4-triazole ring is generally stable, certain derivatives can undergo ring-opening under specific conditions. For example, some fused triazole systems can undergo ring-opening upon thermal or photochemical activation. mdpi.com
More commonly, ring-closure reactions are employed to synthesize the triazole ring itself. These cyclization reactions are fundamental to the synthesis of 1,2,4-triazoles. As discussed in section 2.2.1, the intramolecular cyclization of acyl amidrazones (Pellizzari reaction) and the cyclization of thiosemicarbazide derivatives are classic examples of ring-closure pathways. chemicalbook.comresearchgate.netwikipedia.org The oxidative cyclization of thiosemicarbazones is another important route. researchgate.net For instance, the proposed mechanism for the formation of 4-phenyl-5-(pyrazin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione involves an initial oxidative step followed by intramolecular cyclization and elimination. researchgate.net
Derivatization and Analog Development from 3-Phenyl-4H-1,2,4-triazole Hydrochloride Scaffold
The functionalization of the 3-phenyl-4H-1,2,4-triazole core is a key strategy for developing novel compounds. Chemists employ a range of reactions to introduce new substituents and ring systems, thereby modulating the molecule's electronic, steric, and physicochemical properties.
The nitrogen atoms of the 1,2,4-triazole ring are common sites for substitution, leading to N-substituted analogs with altered properties. Alkylation and arylation are the primary methods for achieving this derivatization.
Direct N-alkylation can be accomplished by reacting the triazole with various alkylating agents. For instance, 3-phenyl-4-(prop-2-en-1-yl)-1H-1,2,4-triazole-5-thiol has been synthesized and subsequently reacted with allyl chloride to yield 3-phenyl-4-(prop-2-en-1-yl)-5-[(prop-2-en-1-yl)sulfanyl]-4H-1,2,4-triazole, demonstrating N-allylation at the N4 position. Another approach involves the reaction of 4-aryl-4H-1,2,4-triazoles with reagents like 2-(bromomethyl)pyridine (B1332372) hydrobromide to produce N-substituted triazolium salts.
More advanced methods, such as the Suzuki cross-coupling reaction, have been utilized to create N-alkylated triazoles bearing complex aryl substituents. In one study, 4-alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazoles were used as precursors that, under Suzuki conditions with various boronic acids, yielded a range of 4-alkyl-3,5-bis(4-arylphenyl)-4H-1,2,4-triazoles. Additionally, N-substitution can be achieved by reacting ester ethoxycarbonylhydrazones with primary amines, such as morpholine, to yield N-substituted triazol-3-ones like 5-(4-methylphenyl)-4-morpholin-4-yl-2,4-dihydro-3H-1,2,4-triazol-3-one.
| Precursor | Reagent(s) | Product | Reference |
|---|---|---|---|
| 4-Alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃ | 4-Alkyl-3,5-bis(4-arylphenyl)-4H-1,2,4-triazole | |
| 3-Phenyl-4-(prop-2-en-1-yl)-1H-1,2,4-triazole-5-thiol | Allyl chloride, KOH | 3-Phenyl-4-(prop-2-en-1-yl)-5-[(prop-2-en-1-yl)sulfanyl]-4H-1,2,4-triazole | |
| Ethyl N'-(1-ethoxyethylidene)-4-methylbenzohydrazonate | Morpholine | 5-(4-Methylphenyl)-4-morpholin-4-yl-2,4-dihydro-3H-1,2,4-triazol-3-one | |
| 4-(2,6-Diethylphenyl)-4H-1,2,4-triazole | 2-(Bromomethyl)pyridine hydrobromide | 1-((Pyridin-2-yl)methyl)-4-(2,6-diethylphenyl)-4H-1,2,4-triazol-1-ium bromide |
Altering the substituents on the phenyl ring at the 3-position of the triazole is a crucial strategy for analog development. This can be achieved either by starting with a pre-substituted benzoyl derivative or by direct modification of the phenyl ring on the triazole scaffold.
Syntheses frequently begin with substituted benzoic acids or benzaldehydes. For example, 3-phenyl-5-p-tolyl-4-(3,4,5-trimethoxybenzylideneamino)-4H-1,2,4-triazole was prepared from 4-amino-3-phenyl-5-p-tolyl-4H-1,2,4-triazole, which originates from p-toluic acid. Similarly, various Schiff bases have been synthesized from 4-amino-5-(chlorine substituted phenyl)-4H-1,2,4-triazole-3-thione, where the chloro-substituent was incorporated from the beginning of the synthetic sequence.
Modern cross-coupling reactions provide a powerful tool for late-stage modification of the phenyl ring. The Suzuki cross-coupling reaction has been effectively used to synthesize 4-alkyl-3,5-bis(4-arylphenyl)-4H-1,2,4-triazoles from their corresponding 3,5-bis(4-bromophenyl) precursors. This method allows for the introduction of a wide array of aromatic and heteroaromatic groups, demonstrating its versatility in creating diverse analogs. The synthesis of phenyl-substituted thiazole (B1198619) linked 1,2,4-triazole derivatives also highlights the strategy of linking other heterocyclic systems to the phenyl moiety.
| Method | Precursor(s) | Resulting Moiety | Reference |
|---|---|---|---|
| Starting with substituted precursors | p-Toluic acid | 3-Phenyl-5-p-tolyl-4H-1,2,4-triazole derivative | |
| Starting with substituted precursors | Substituted benzoic acid | 5-(Chlorine substituted phenyl)-4H-1,2,4-triazole derivative | |
| Suzuki Cross-Coupling | 4-Alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole and boronic acids | 3,5-Bis(4-arylphenyl)-4H-1,2,4-triazole derivative | |
| Multi-step synthesis | Various | Phenyl substituted thiazole linked 1,2,4-triazole |
The introduction of functional groups containing heteroatoms, such as sulfur (thiones/thiols) and nitrogen (amines), at the C3 or C5 positions of the triazole ring is a common and significant transformation.
The synthesis of 1,2,4-triazole-3-thiones is a well-established process. A general route involves the reaction of an acid hydrazide with carbon disulfide in an alkaline medium (like potassium hydroxide) to form a potassium dithiocarbazinate salt, which is then cyclized with hydrazine hydrate to yield the 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol. Another method involves the alkaline cyclization of benzoylthiosemicarbazide, formed from benzoyl isothiocyanate and hydrazine, to produce 5-phenyl-1,2,4-triazole-3-thione. These thione derivatives exist in a tautomeric equilibrium with their corresponding thiol forms, a property that influences their reactivity.
The synthesis of 3-amino-1,2,4-triazoles can be achieved through several pathways. One efficient method involves the cyclization of substituted hydrazinecarboximidamide derivatives with a formic acid equivalent. The starting materials for these precursors can be thioureas or thiosemicarbazides. The resulting 3-amino-5-phenyl-1H-1,2,4-triazole can exist in tautomeric forms, which has been confirmed by structural studies.
| Functional Group | Synthetic Method | Key Intermediate(s) | Reference |
|---|---|---|---|
| Thione/Thiol | Cyclization of dithiocarbazinate | Acid hydrazide, CS₂, KOH, Hydrazine hydrate | |
| Thione | Alkaline cyclization | Benzoylthiosemicarbazide | |
| Amine | Cyclization of hydrazinecarboximidamide | Thiourea (B124793) or Thiosemicarbazide | |
| Amine | - | Aminoguanidine hydrochloride |
The formation of Schiff bases, or imines, is a straightforward and effective method for elaborating the structure of amino-substituted triazoles. This reaction typically involves the condensation of a primary amino group, most commonly a 4-amino-1,2,4-triazole (B31798) derivative, with a variety of aldehydes or ketones.
The synthesis is generally carried out by refluxing equimolar amounts of the 4-aminotriazole and an aldehyde in a solvent like ethanol, often with a catalytic amount of acid such as glacial acetic acid. This method has been used to prepare a wide range of Schiff bases from 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol and various aromatic and heterocyclic aldehydes, including benzaldehyde, furfuraldehyde, and substituted benzaldehydes.
This reaction is not limited to aromatic aldehydes. For example, 4-(cinnamylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thione was prepared by reacting the corresponding 4-aminotriazole-3-thione with trans-cinnamaldehyde. The imine linkage (-N=CH-) provides a valuable point for further chemical modification and introduces structural diversity that can influence the molecule's biological and physical properties. The synthesis of D-glucopyranosyl-1,2,4-triazole-3-thione derivatives has also been achieved starting from Schiff base intermediates.
| Triazole Precursor | Aldehyde Component | Reaction Conditions | Reference |
|---|---|---|---|
| 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol | Benzaldehyde, Furfuraldehyde, Dichlorobenzaldehyde | Ethanol, Glacial acetic acid, Reflux | |
| 4-Amino-5-(chlorine substituted phenyl)-4H-1,2,4-triazole-3-thione | Salicylaldehyde (B1680747), Vanillin, Furfural | Ethanol, Reflux | |
| 4-Amino-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | trans-Cinnamaldehyde | Absolute ethanol, Reflux | |
| 4-Amino-1,2,4-triazole derivative | Various aromatic and heterocyclic aldehydes | Hydrochloric acid catalyst |
Fusing the 1,2,4-triazole ring with other heterocyclic systems creates rigid, bicyclic structures with distinct chemical and biological profiles. Triazolopyrimidines are among the most extensively studied fused systems derived from 1,2,4-triazoles.
One common synthetic route totriazolo[4,3-a]pyrimidines involves the reaction of a 3-substituted-4-aminotriazole with β-dicarbonyl compounds or their equivalents. For example, 7-amino-3-phenyl-triazolo[4,3-a]pyrimidin-5(1H)-one was synthesized as a key starting material for further derivatization. A highly efficient one-pot, three-component reaction of 5-amino-1-phenyl-1H-1,2,4-triazoles, aromatic aldehydes, and ethyl acetoacetate (B1235776) has also been developed to produce a series oftriazolo[4,3-a]pyrimidine derivatives.
Another isomer,triazolo[1,5-a]pyrimidine, can be formed through the reaction of 3-amino-1,2,4-triazole with β-ketoesters or similar reagents. The synthesis of 7-phenyl-1,2,4-triazolo[1,5-a]pyrimidine has been achieved by refluxing 3-amino-5-phenyl-1,2,4-triazole with β-ketoesters in glacial acetic acid.
Beyond pyrimidines, other rings can be fused to the triazole core. The formation of 3-(4-methylphenyl)triazolo[3,4-b]benzoxazole demonstrates the fusion with a benzoxazole (B165842) system. Similarly,triazolo[4,3-a]pyridines have been synthesized from 2-hydrazinopyridines. These annulation strategies significantly expand the chemical space available from the simple triazole scaffold.
| Fused System | Synthetic Strategy | Key Reactants | Reference |
|---|---|---|---|
| Triazolo[4,3-a]pyrimidine | Three-component reaction | 5-Amino-1-phenyl-1H-1,2,4-triazole, Aldehyde, Ethyl acetoacetate | |
| Triazolo[1,5-a]pyrimidine | Cyclocondensation |
Comprehensive Spectroscopic and Crystallographic Methodologies for Structural Elucidation of 3 Phenyl 4h 1,2,4 Triazole Hydrochloride and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural assignment of organic molecules, including 3-Phenyl-4H-1,2,4-triazole hydrochloride and its derivatives. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton NMR (¹H-NMR) Techniques
Proton NMR (¹H-NMR) is instrumental in identifying the number and type of hydrogen atoms in a molecule. In the case of 3-Phenyl-4H-1,2,4-triazole derivatives, the ¹H-NMR spectrum reveals characteristic signals for the protons of the phenyl ring and the triazole core.
The aromatic protons of the phenyl group typically appear as a multiplet in the range of δ 7.0-8.0 ppm. rsc.orgrasayanjournal.co.in The exact chemical shift and splitting pattern depend on the substitution pattern on the phenyl ring. For instance, in 1-benzyl-4-phenyl-1H-1,2,3-triazole, the phenyl protons appear as multiplets between δ 7.15 and 7.37 ppm. rsc.org
A key diagnostic signal is that of the N-H proton of the triazole ring. This proton is acidic and its chemical shift is sensitive to the solvent, concentration, and temperature. In many 1,2,4-triazole (B32235) derivatives, the N-H proton gives rise to a broad singlet at a downfield chemical shift, often above δ 10.0 ppm. ufv.br For example, in some 4-amino-5-(substituted-phenyl)-4H- researchgate.netrsc.orgmdpi.com triazole-3-thiol derivatives, the N-H proton signal appears at δ 12.67 ppm. urfu.ru In certain 1,2,4-triazole-3(5)-thiol derivatives, this signal can be observed between δ 13.80 and 14.30 ppm. mdpi.com For the hydrochloride salt, this proton would be even more deshielded and may appear as a broader signal due to proton exchange and coupling to nitrogen.
The C-H proton of the triazole ring, if present, also provides a characteristic singlet. For example, in 4-phenyl-1-p-tolyl-1H-1,2,3-triazole, the triazole proton (H-5) gives a singlet at δ 8.20 ppm. rsc.org
Interactive Table: Representative ¹H-NMR Chemical Shifts (δ, ppm) for Phenyl-1,2,4-triazole Derivatives
| Proton Type | Typical Chemical Shift Range (ppm) | Multiplicity | Notes | References |
| Triazole N-H | 10.0 - 14.5 | Broad Singlet | Highly dependent on solvent and structure (e.g., thione form). | ufv.brmdpi.comnih.gov |
| Phenyl H (Ar-H) | 7.0 - 8.0 | Multiplet | Shift and pattern vary with substituents. | rsc.orgrasayanjournal.co.inurfu.ru |
| Triazole C-H | 8.0 - 9.4 | Singlet | Position depends on the triazole isomer (1,2,3- vs 1,2,4-). | rsc.orgmdpi.com |
| Amine (NH₂) | 5.3 - 8.1 | Singlet/Broad | Observed in amino-substituted derivatives. | ufv.brurfu.ru |
Carbon-13 NMR (¹³C-NMR) Analysis
Carbon-13 NMR spectroscopy complements ¹H-NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in 3-Phenyl-4H-1,2,4-triazole and its derivatives are indicative of their electronic environment.
The carbon atoms of the phenyl ring typically resonate in the aromatic region of the spectrum, from approximately δ 120 to 140 ppm. researchgate.netrsc.org The carbon atom attached to the triazole ring (C-ipso) is also found in this region. For example, in a series of 1-phenyl-1H-1,2,4-triazol-5-amine derivatives, the phenyl carbons appear between δ 122 and 138 ppm. rsc.org
The two carbon atoms within the 4H-1,2,4-triazole ring are of particular interest. These carbons are deshielded due to the attachment of electronegative nitrogen atoms and typically appear at δ 145-160 ppm. mdpi.comurfu.ru For instance, in a substituted 1,2,4-triazole, the triazole ring carbons were observed at δ 155.96 and 146.10 ppm. mdpi.com In thione derivatives of 1,2,4-triazoles, the C=S carbon can show a signal as far downfield as δ 167-168 ppm. nih.gov
Interactive Table: Representative ¹³C-NMR Chemical Shifts (δ, ppm) for Phenyl-1,2,4-triazole Derivatives
| Carbon Type | Typical Chemical Shift Range (ppm) | Notes | References |
| Triazole C3/C5 | 145 - 175 | Position is sensitive to tautomeric form (e.g., thione vs. thiol). | ufv.brmdpi.comurfu.runih.gov |
| Phenyl C (Ar-C) | 120 - 140 | Includes C-ipso, ortho, meta, and para carbons. | researchgate.netrsc.org |
Two-Dimensional NMR Experiments (e.g., COSY, HMQC, HMBC)
While one-dimensional NMR provides essential data, two-dimensional (2D) NMR experiments are often necessary for complete and unambiguous structural assignment, especially for complex derivatives.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For 3-phenyl-4H-1,2,4-triazole derivatives, COSY is crucial for assigning the protons within the phenyl ring by showing correlations between adjacent aromatic protons.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons with the carbons to which they are directly attached. This allows for the direct assignment of protonated carbons in both the phenyl and triazole rings. Several studies on triazole derivatives utilize HSQC for full spectral assignment. rsc.org
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). HMBC is invaluable for connecting different fragments of the molecule. For example, it can show a correlation from the ortho-protons of the phenyl ring to the C3 carbon of the triazole ring, confirming their connectivity. It can also show correlations between the N-H proton and the triazole ring carbons (C3 and C5), which is critical for confirming the tautomeric form. ncl.res.in
Solid-State NMR Investigations
Solid-State NMR (ssNMR) provides structural information on materials in their solid form, which can differ significantly from their structure in solution. This technique is particularly useful for studying polymorphism, tautomerism, and intermolecular interactions in the crystalline state.
For triazole derivatives, ssNMR can distinguish between different tautomers that may coexist in the solid state. A study on a phenyl triazole thione derivative demonstrated differences between the solution and solid-state ¹³C NMR chemical shifts, highlighting the distinct structural features in the solid phase. ncl.res.in For example, the carbon corresponding to the thione group (C=S) showed a shift of 167.49 ppm in solution (DMSO) but 163.43 ppm in the solid state. ncl.res.in Such studies, often combined with DFT (Density Functional Theory) calculations, can reliably predict and confirm the predominant tautomeric form in the solid state, providing insights that are inaccessible by solution-state NMR alone. ncl.res.in
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound provides a molecular fingerprint, with specific absorption bands corresponding to the vibrations of its constituent bonds.
Key characteristic bands for the 1,2,4-triazole ring system have been identified. These include N-H stretching, C-H aromatic stretching, C=N and N=N stretching, and ring vibrations. researchgate.net The formation of the triazole ring is often confirmed by the appearance of characteristic bands for C=N stretching (around 1620–1625 cm⁻¹) and N-H stretching (around 3276–3389 cm⁻¹). nih.govacs.org
The phenyl group exhibits characteristic C-H stretching vibrations typically above 3000 cm⁻¹ (e.g., 3097 and 3032 cm⁻¹) and aromatic C=C stretching vibrations in the 1600–1450 cm⁻¹ region. researchgate.net Vibrations attributed specifically to the 1,2,4-triazole ring are often found in the 1550-1520 cm⁻¹ and 1100-900 cm⁻¹ regions. researchgate.netresearchgate.net For the hydrochloride salt, a very broad absorption band is expected, typically in the 2500-3000 cm⁻¹ range, corresponding to the N-H⁺ stretching vibration.
Interactive Table: Characteristic FT-IR Absorption Bands for Phenyl-1,2,4-triazole Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | References |
| N-H (Triazole) | Stretching | 3120 - 3400 | nih.govresearchgate.net |
| C-H (Aromatic) | Stretching | 3000 - 3100 | researchgate.netresearchgate.net |
| C=N (Triazole) | Stretching | 1610 - 1670 | ufv.brnih.gov |
| C=C (Aromatic) | Stretching | 1450 - 1600 | researchgate.net |
| N=N (Triazole) | Stretching | ~1540 | researchgate.net |
| Triazole Ring | Ring Vibrations | 900 - 1100 | researchgate.net |
Raman Spectroscopy
Raman spectroscopy, a technique sensitive to molecular vibrations, provides a detailed fingerprint of a compound's structure. It is complementary to infrared (IR) spectroscopy, often revealing vibrations that are weak or absent in IR spectra, particularly those involving symmetric bonds and non-polar moieties. For 1,2,4-triazole systems, Raman spectra are crucial for assigning the fundamental vibrations of the heterocyclic ring and its substituents. acs.orgasianpubs.org
Experimental Raman spectra of 1,2,4-triazole in solution, when compared with theoretical calculations using Density Functional Theory (DFT), show a strong correlation, allowing for a confident assignment of vibrational modes. researchgate.net For instance, the intense bands observed in the Raman spectrum of 1,2,4-triazole in solution align well with the calculated frequencies for the more stable 1H-tautomer. researchgate.net The interpretation of these spectra can be complex due to strong molecular associations in the condensed state, which may lead to overlapping broad bands, especially in the region above 2000 cm⁻¹. asianpubs.org
Table 1: Selected Vibrational Frequencies in 1,2,4-Triazole Derivatives This table is based on IR data, which indicates vibrations that are also relevant to Raman analysis.
| Compound Type | Functional Group | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Substituted 1,2,4-Triazoles | N-H | 3276–3389 | nih.gov |
| C=N | 1620–1625 | nih.gov | |
| C=S (Thione) | 1288–1295 | nih.gov | |
| Thiopropargylated-1,2,4-triazoles | Acetylenic C-H | 3305–3328 | nih.gov |
| C≡C | 2145–2155 | nih.gov | |
| 4-Amino-5-benzyl-4H-1,2,4-triazole-3-thiol | SH | 2350 | mdpi.com |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of a compound and deducing its structure through the analysis of its fragmentation patterns upon ionization.
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the determination of a molecule's elemental composition, distinguishing it from other compounds with the same nominal mass. For novel 1,2,4-triazole derivatives, HRMS is used to confirm that the synthesized product has the correct chemical formula by comparing the experimentally measured mass-to-charge ratio (m/z) with the theoretically calculated value. mdpi.com
Studies on various 4H-1,2,4-triazole derivatives consistently report HRMS data where the found m/z value closely matches the calculated value, providing definitive confirmation of their proposed structures. mdpi.com
Table 2: Representative HRMS Data for 4H-1,2,4-Triazole Derivatives
| Compound | Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Reference |
|---|---|---|---|---|
| 4-Ethyl-3,5-bis[4′-(N,N-diphenylamino)biphenyl-4-yl]-4H-1,2,4-triazole | C₅₂H₄₁N₅ | 736.3440 | 736.3441 | mdpi.com |
| 4-Ethyl-3,5-bis[4-(naphthalen-1-yl)phenyl]-4H-1,2,4-triazole | C₃₆H₂₇N₃ | 502.2283 | 502.2281 | mdpi.com |
Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry coupled with tandem MS (MS/MS) is used to study the fragmentation pathways of 1,2,4-triazole derivatives. The fragmentation of these molecules is often complex and involves the sequential loss of small, stable neutral molecules. publish.csiro.auresearchgate.net The analysis of these patterns provides valuable structural information, helping to identify the core structure and the nature and position of substituents. publish.csiro.au
For 1,2,4-triazoles, a strong molecular ion peak is typically observed. ijsr.net Common fragmentation pathways include the cleavage of bonds within the triazole ring, such as the N1–N2 and C3–N4 bonds. ijsr.net Studies on methyl- and phenyl-substituted 1,2,4-triazoline-5-thiones show that fragmentation is highly dependent on the position of the substituents, and specific hydrogen migrations are often observed. publish.csiro.au In some cases, gas-phase rearrangements can occur under ESI-MS/MS conditions, where 1,2,3-triazoles can interconvert with 1,2,3-thiadiazoles, a phenomenon that can be tracked by analyzing the distinct fragmentation patterns. nih.gov
Table 3: Common Fragments Observed in Mass Spectra of 1,2,4-Triazole Derivatives
| Derivative Type | Common Fragment (m/z) | Notes | Reference |
|---|---|---|---|
| Glucopyranosyl derivatives | 331, 127, 109 | Indicates sequential loss of neutral molecules | researchgate.netresearchgate.net |
| Amino derivatives | 60 | Common fragment pattern for this class | researchgate.netresearchgate.net |
X-ray Crystallography for Absolute Configuration and Crystal Packing
X-ray crystallography is the gold standard for determining the absolute three-dimensional structure of a crystalline solid. It provides precise information on bond lengths, bond angles, and the spatial arrangement of molecules within the crystal lattice.
Single-crystal X-ray diffraction (SC-XRD) analysis provides an unambiguous determination of a molecule's structure. For 4H-1,2,4-triazole derivatives, this technique confirms the connectivity of atoms and reveals key conformational features, such as the planarity of the triazole ring and the dihedral angles between the ring and its substituents. researchgate.net For example, in the structure of 4-(4-Methylphenyl)-3-phenyl-4H-1,2,4-triazole, the triazole ring was found to be planar, forming dihedral angles of 35.05° and 65.44° with the attached phenyl and methylphenyl rings, respectively. publish.csiro.au
SC-XRD is also essential for understanding intermolecular interactions, such as hydrogen bonding and π–π stacking, which dictate how molecules pack in the solid state. nih.gov In a silver-4-amino-4H-1,2,4-triazole complex, SC-XRD revealed a distorted tetrahedral coordination geometry around the silver atom and a polymeric structure. mdpi.com Such analyses are crucial for confirming the structures of newly synthesized compounds and understanding their solid-state properties. mdpi.comresearchgate.net
Table 4: Example Crystallographic Data for 1,2,4-Triazole Derivatives
| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |
|---|---|---|---|---|
| 1,2,4-triazolo [4',3':2,3]pyridazino[4,5-b]indole derivative | Triclinic | P-1 | a = 5.9308 Å, b = 10.9695 Å, c = 14.7966 Å, α = 100.50°, β = 98.62°, γ = 103.82° | researcher.life |
| 1H-1,2,4-Triazole-3,5-diamine monohydrate | Monoclinic | P2₁/c | - | nih.gov |
| 4-Amino-5-indolyl-1,2,4-triazole-3-thione | Monoclinic | P2₁ | a = 6.2351 Å, b = 26.0156 Å, c = 12.4864 Å, β = 93.24° | researcher.life |
Powder X-ray Diffraction (PXRD) is a powerful technique used to analyze the crystalline nature of a bulk sample. It is particularly important for studying polymorphism—the ability of a compound to exist in two or more different crystal forms. ijmtlm.orgijmtlm.org Different polymorphs of the same compound can have distinct physical properties, and PXRD is a key tool for their identification and characterization. ijmtlm.org
Each polymorphic form produces a unique diffraction pattern, which serves as a "fingerprint" for that specific crystal structure. ijmtlm.org The technique is used to identify the crystalline phase of a bulk sample, assess its purity, and detect any unwanted phase transitions that may occur during manufacturing or storage. ijmtlm.org For 1,2,4-triazole derivatives, which are known to exhibit polymorphism, PXRD is an essential analytical method. ijmtlm.org By comparing the experimental PXRD pattern of a bulk sample to patterns calculated from single-crystal data, one can confirm the phase identity and purity of the material. ijmtlm.orgijmtlm.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal tool for investigating the electronic transitions within this compound and its derivatives. This technique provides valuable information on the π-conjugated systems inherent in these molecules, which are influenced by the aromatic phenyl ring and the heterocyclic triazole core. The absorption of UV or visible light excites electrons from lower-energy molecular orbitals to higher-energy ones, with the primary transitions observed being π-π* and n-π*.
The UV-Vis spectra of 1,2,4-triazole derivatives typically exhibit characteristic absorption bands. For instance, studies on various substituted 4-phenyl-1,2,3-triazoles and other derivatives have identified significant absorptions in the UV region. researchgate.netacs.orgnih.gov The position and intensity of these bands are sensitive to the substituents on both the phenyl and triazole rings, as well as the solvent polarity.
In a study of 1-methyl-4-phenyl-1,2,3-triazole, the neutral form displayed a maximum absorption (λmax) at 244 nm in a buffer solution (pH = 2.16). researchgate.net Upon protonation in acidic media, a slight bathochromic (red) shift to 247 nm was observed. researchgate.net Research on other derivatives, such as N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamides, showed λmax values around 296-298 nm. nih.gov Furthermore, a series of 4-ethyl-3,5-bis(arylphenyl)-4H-1,2,4-triazole derivatives exhibited λmax values ranging from 280.0 nm to 351.0 nm, depending on the specific aryl substituent. nih.govnih.govmdpi.com For example, 4-ethyl-3,5-bis[4'-(N,N-diphenylamino)biphenyl-4-yl]-4H-1,2,4-triazole showed a λmax at 351.0 nm, indicating a highly extended π-conjugated system. nih.gov
These electronic transitions are primarily attributed to the π-π* transitions arising from the aromatic rings. rsc.org The specific λmax and molar absorptivity (ε) values are crucial for confirming the electronic structure and can be used to monitor reactions or binding interactions.
Table 1: UV-Vis Spectroscopic Data for Selected 1,2,4-Triazole Derivatives
| Compound | Solvent/Conditions | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Reference |
| 1-Methyl-4-phenyl-1,2,3-triazole (Neutral) | Buffer (pH 2.16) | 244 | 14500 | researchgate.net |
| 1-Methyl-4-phenyl-1,2,3-triazole (Protonated) | 25.7 wt% H₂SO₄ | 247 | 11300 | researchgate.net |
| 4-Ethyl-3,5-bis[4-(pyridin-4-yl)phenyl]-4H-1,2,4-triazole | CH₂Cl₂ | 280.0 | 31000 | nih.gov |
| 4-Ethyl-3,5-bis[4-(naphthalen-1-yl)phenyl]-4H-1,2,4-triazole | CH₂Cl₂ | 297.0 | 36400 | mdpi.com |
| 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-chloro-3-(trifluoromethyl)phenyl)propanamide | Not specified | 298 | Not specified | nih.gov |
| 4-Ethyl-3,5-bis[4'-(N,N-diphenylamino)biphenyl-4-yl]-4H-1,2,4-triazole | CH₂Cl₂ | 351.0 | 59500 | nih.gov |
| Cobalt(III)-dione complex with triazole ligand | 2% DMSO-PBS buffer (pH 7.2) | 230, 250 | Not specified | rsc.org |
Elemental Analysis for Purity and Stoichiometry Confirmation
Elemental analysis is a fundamental and indispensable technique for the characterization of newly synthesized compounds like this compound and its derivatives. It provides a quantitative determination of the percentage composition of elements (primarily carbon, hydrogen, and nitrogen) within a molecule. This data is crucial for verifying the empirical formula of the compound, which in turn confirms its stoichiometry and assesses its purity.
The process involves the complete combustion of a small, precisely weighed sample. The resulting combustion products (carbon dioxide, water, and nitrogen gas) are collected and measured, allowing for the calculation of the percentage of each element in the original sample. These experimentally determined percentages are then compared with the theoretical values calculated from the proposed molecular formula. A close agreement between the found and calculated values, typically within a ±0.4% margin, provides strong evidence for the assigned structure and indicates a high degree of purity.
Numerous studies on the synthesis of 1,2,4-triazole derivatives report the use of elemental analysis to confirm the successful formation and purity of the target compounds. jocpr.com For example, in the synthesis of various 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones and related derivatives, elemental analysis was a key characterization method.
Table 2: Elemental Analysis Data for Selected 1,2,4-Triazole Derivatives
| Compound | Molecular Formula | Analysis | %C | %H | %N | Reference |
| 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-chlorophenyl) propanamide | C₁₈H₁₆BrClN₄OS | Found | 47.85 | 3.57 | 12.40 | nih.gov |
| Calculated | 47.85 | 3.57 | 12.40 | nih.gov | ||
| 4-Ethyl-3,5-bis[4-(naphthalen-1-yl)phenyl]-4H-1,2,4-triazole | C₃₆H₂₇N₃ | Found | Not specified | Not specified | Not specified | mdpi.com |
| Calculated (from HRMS) | Not specified | Not specified | Not specified | mdpi.com | ||
| 1,3-Dimethyl-4-phenyl-1H-1,2,3-triazol-3-ium iodide | C₁₀H₁₂IN₃ | Found | Not specified | Not specified | Not specified | nih.gov |
| Calculated | Not specified | Not specified | Not specified | nih.gov |
Note: Specific elemental analysis data for the parent compound, this compound, was not explicitly available in the reviewed literature, though its molecular formula is established as C₈H₈ClN₃. sigmaaldrich.com The data presented is for representative derivatives.
Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA))
Thermal analysis techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are essential for characterizing the thermal stability, phase transitions, and decomposition behavior of this compound and its derivatives. These methods provide critical information about how the material's properties change as a function of temperature.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a constant rate. TGA thermograms reveal the temperatures at which degradation occurs, the number of decomposition steps, and the mass of residual material. For many 1,2,4-triazole derivatives, TGA studies show they are thermally stable up to temperatures often exceeding 200°C. jocpr.com For instance, a study on certain 1,2,4-triazole derivatives showed thermal stability up to about 200°C, followed by a single-step degradation process. jocpr.com The decomposition pathways are influenced by the substituents on the triazole ring and the atmosphere (inert or oxidative). researchgate.netresearchgate.netrsc.org
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC curves can identify endothermic events like melting and boiling, and exothermic events such as crystallization and decomposition. For 1,2,4-triazole derivatives, DSC is commonly used to determine the melting point, which is a key indicator of purity. For example, the onset temperatures for the thermal decomposition of 1H-1,2,4-triazole and its methyl and amino derivatives have been determined using DSC, showing values of 338°C, 172°C, and 293°C, respectively. researchgate.net
Combined TGA-DSC analysis provides a comprehensive thermal profile. Studies on various synthesized 1,2,4-triazole compounds have utilized these techniques to investigate thermal behavior, revealing endothermic melting transitions followed by degradation stages. jocpr.com Kinetic parameters such as the energy of activation (Ea) and the order of reaction for the decomposition process can also be calculated from TGA data, providing deeper insight into the degradation mechanism. jocpr.com
Table 3: Thermal Analysis Data for Selected 1,2,4-Triazole Derivatives
| Compound/Derivative Class | Technique | Key Findings | Temperature (°C) | Reference |
| 1H-1,2,4-triazole | DSC | Onset of decomposition (TDSC) | 338 | researchgate.net |
| 3-methyl-1H-1,2,4-triazole | DSC | Onset of decomposition (TDSC) | 172 | researchgate.net |
| 3-amino-1H-1,2,4-triazole | DSC | Onset of decomposition (TDSC) | 293 | researchgate.net |
| Synthesized 1,2,4-triazole derivatives (MM4c-e) | TGA | Stable up to | ~200 | jocpr.com |
| Synthesized 1,2,4-triazole derivatives (MM4c-e) | TGA/DSC | Single-step degradation, endothermic reaction | 200-400 (degradation range) | jocpr.com |
| Annelated triazinones with phenyl-triazole moiety | TGA | Stable up to (in air) | 241–296 | researchgate.net |
Chiroptical Spectroscopy for Stereochemical Insights
Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. The primary methods are Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), which provide information about the absolute configuration and conformation of chiral molecules in solution.
For derivatives of 3-Phenyl-4H-1,2,4-triazole, chiroptical methods become relevant when a stereocenter is present in the molecule, or when restricted rotation around a single bond (atropisomerism) leads to non-superimposable mirror images. N-aryl-1,2,4-triazoles, for instance, can exhibit axial chirality if bulky substituents hinder free rotation around the N-aryl bond. rsc.org
Recent studies have demonstrated the application of ECD for determining the enantiomeric excess (ee) and absolute stereochemistry of atropisomeric aryl triazoles. rsc.orgrsc.org In one approach, the inherently weak CD signals of chiral triazoles were significantly enhanced by forming complexes with metal ions, such as Cu(II). rsc.orgrsc.org The resulting ECD spectra are highly sensitive to the stereochemistry of the triazole ligand, allowing for rapid and high-throughput determination of enantiopurity.
For example, the ECD spectra of enantiomerically pure atropisomeric dibenzocyclooctyne-triazole adducts have been used to assign their absolute configuration by comparing experimental spectra with those predicted by theoretical calculations. preprints.org The spectra typically show characteristic positive or negative bands (Cotton effects) that are mirror images for the two enantiomers. preprints.org
While these studies highlight the potential of chiroptical spectroscopy for stereochemical elucidation of chiral 1,2,4-triazole derivatives, specific ECD or VCD data for the achiral parent compound, this compound, is not applicable. The application of this technique is strictly limited to its chiral derivatives where stereochemical questions need to be addressed.
Table 4: Applications of Chiroptical Spectroscopy for Triazole Derivatives
| Technique | Compound Type | Application | Key Findings | Reference |
| Electronic Circular Dichroism (ECD) | Atropisomeric N-aryl-1,2,4-triazoles | Determination of enantiomeric excess (ee) | Complexation with Cu(II) enhances CD signal, enabling high-throughput ee analysis. | rsc.orgrsc.org |
| Electronic Circular Dichroism (ECD) | Atropisomeric dibenzocyclooctyne-triazole adducts | Assignment of absolute configuration | Comparison of experimental and calculated ECD spectra allows for determination of stereochemistry. | preprints.org |
| Polarimetry & ECD | Atropisomeric dibenzocyclooctynes and triazole adducts | Characterization of pure enantiomers | Enantiomers show mirror-image CD spectra and opposite signs of optical rotation. | preprints.org |
In Depth Computational and Theoretical Investigations of 3 Phenyl 4h 1,2,4 Triazole Hydrochloride
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental in elucidating the electronic behavior of molecular systems. These methods provide a microscopic view of electron distribution and energy levels, which govern the chemical and physical properties of the compound.
Density Functional Theory (DFT) has become a primary tool for studying 1,2,4-triazole (B32235) derivatives due to its balance of accuracy and computational efficiency. researchgate.net DFT calculations are widely used to determine the optimized molecular geometry, electronic structure, and thermodynamic properties of these compounds. researchgate.netnih.gov
In studies of related triazole derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), have been employed to predict geometric parameters. nih.gov For instance, in a study of 3-phenyl-1,2,4-triazolo[3,4-h]-13,4-thiaza-11-crown-4, the optimized geometry revealed that the aromatic phenyl ring was nearly coplanar with the triazole ring, with a small torsion angle. nih.gov Such calculations provide valuable data on bond lengths, bond angles, and dihedral angles, which are often in good agreement with experimental X-ray diffraction data. nih.gov
DFT is also instrumental in investigating the electronic properties of novel structural hybrids of 1,2,4-triazole. nih.gov These computational approaches can predict electronic behavior, including non-covalent interactions and stability, which are key to understanding the molecule's function. nih.gov
Table 1: Illustrative Optimized Geometrical Parameters from DFT Calculations for a 3-Phenyl-1,2,4-triazole Derivative (Note: Data is for a related macrocycle containing the 3-phenyl-1,2,4-triazole moiety and is presented for illustrative purposes.)
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |
| Bond Length | C-N (triazole) | 1.30 - 1.39 Å |
| N-N (triazole) | 1.38 - 1.40 Å | |
| C-C (phenyl) | 1.39 - 1.41 Å | |
| Bond Angle | C-N-N (triazole) | 105 - 112° |
| N-C-N (triazole) | 120 - 128° | |
| Dihedral Angle | Phenyl-Triazole | ~1.0° |
This table is interactive. You can sort and filter the data.
Ab initio methods, which are based on first principles without empirical parameters, offer a higher level of accuracy for electronic structure calculations. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and post-Hartree-Fock methods are used for precise energy calculations. For example, ab initio molecular orbital methods have been used to predict the relative energies of tautomers of 3-amino-1,2,4-triazole in the gas phase. rsc.org These high-accuracy calculations are crucial for determining the most stable forms of triazole derivatives.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. irjweb.com
For various 1,2,4-triazole derivatives, the HOMO-LUMO gap has been calculated to be in the range of 4.6 to 5.7 eV, indicating good kinetic stability. nih.govwikipedia.org The distribution of these orbitals is also informative. In many triazole derivatives, the HOMO is often located on the more electron-rich parts of the molecule, while the LUMO is situated on the electron-deficient regions, indicating the sites for electrophilic and nucleophilic attack, respectively. irjweb.com The analysis of these orbitals helps in understanding the charge transfer interactions within the molecule.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. irjweb.com The MEP surface displays regions of varying electrostatic potential, typically color-coded, where red indicates negative potential (electron-rich areas, prone to electrophilic attack) and blue indicates positive potential (electron-poor areas, prone to nucleophilic attack). irjweb.com
In studies of triazole derivatives, MEP maps often show that the nitrogen atoms of the triazole ring are regions of high negative potential, making them likely sites for electrophilic interactions and protonation. irjweb.comresearchgate.net This is consistent with the basic nature of the nitrogen atoms in the triazole ring.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the charge distribution and bonding interactions within a molecule. nih.gov It examines the delocalization of electron density between filled Lewis-type orbitals (donors) and empty non-Lewis orbitals (acceptors). This analysis can reveal hyperconjugative interactions and the nature of chemical bonds (e.g., single, double, or partial double bond character). nih.govnih.gov
In a study on 3-phenylamino-4-phenyl-1,2,4-triazole-5-thione, NBO analysis at the B3LYP/6-311G** level provided insights into the electronic conjugation within the molecule. researchgate.netnih.gov The analysis of NBO occupancies can confirm the Lewis structure and reveal subtle electronic effects that influence the molecule's stability and reactivity. researchgate.netnih.gov
Conformational Analysis and Tautomerism Studies
The 1,2,4-triazole ring system is known to exhibit prototropic tautomerism, where a hydrogen atom can migrate between different nitrogen atoms of the ring. The 4H-1,2,4-triazole form is one of the possible tautomers. nih.gov Theoretical calculations are essential for determining the relative stabilities of these tautomers and understanding the factors that influence the tautomeric equilibrium. researchgate.netresearchgate.net
Studies on substituted 1,2,4-triazoles have shown that the 1H-tautomer is often more stable than the 4H-tautomer. nih.gov However, the specific substituents on the triazole ring can significantly influence the relative energies of the tautomers. Computational methods can predict these energy differences, providing insight into which tautomeric form is likely to predominate under given conditions. researchgate.netresearchgate.net
Conformational analysis, which examines the different spatial arrangements of a molecule, is also critical, particularly for derivatives with flexible side chains. DFT calculations can be used to identify the most stable conformers by exploring the potential energy surface. For example, in a study of two triazole derivatives, conformational analysis was performed to understand their three-dimensional structures. semanticscholar.org The orientation of the phenyl ring relative to the triazole ring is an important conformational feature that can affect the molecule's interactions with biological targets. mdpi.com
Theoretical Elucidation of 1H- and 4H-Tautomeric Forms
The 1,2,4-triazole ring system is characterized by prototropic tautomerism, primarily existing in two forms: the 1H- and 4H-tautomers. ijsr.netnih.govnih.gov Theoretical studies, often employing Density Functional Theory (DFT), are crucial for understanding the relative stabilities of these forms. For the parent 1,2,4-triazole, numerous studies have indicated that the 1H-tautomer is generally more stable than the 4H-tautomer. ijsr.netnih.gov This preference is attributed to the electronic arrangement and aromaticity of the ring system.
In the case of 3-phenyl-1,2,4-triazole, the phenyl substituent at the C3 position influences the electronic distribution within the heterocyclic ring. Computational models are used to calculate the Gibbs free energy of both the 1H- and 4H-tautomeric forms to predict their equilibrium populations. Quantum chemical calculations, such as those at the B3LYP/6-311++G** level of theory, help in determining the relative energies and stability. researchgate.net Generally, the 1H form of substituted 1,2,4-triazoles is found to be electronically preferred. researchgate.net
Influence of Substituents on Tautomeric Equilibria
The nature and position of substituents on the 1,2,4-triazole ring play a decisive role in the tautomeric equilibrium. researchgate.netscribd.com The phenyl group at the C3 position in 3-phenyl-4H-1,2,4-triazole hydrochloride is an electron-withdrawing group, which can significantly impact the stability of the different tautomeric forms.
Computational studies have shown that the electronic properties of substituents dictate the tautomeric preference. researchgate.net For instance, electron-donating groups tend to stabilize one form, while electron-withdrawing groups may favor another. The position of the substituent is also critical; an ortho-substituent on a phenyl ring attached to the triazole can lead to intramolecular hydrogen bonding, which can dominate the tautomeric preference. scribd.comnih.gov For meta- and para-substituted derivatives, the degree of conjugation often plays a more decisive role. scribd.comnih.gov In 3-phenyl-1,2,4-triazole, the conjugation between the phenyl and triazole rings influences the electronic structure and, consequently, the tautomeric balance. Theoretical models can quantify these effects by calculating parameters like NBO charge distribution and dipole moments for each tautomer. researchgate.net
Intermolecular Interactions and Solvent Effects on Tautomerism
Intermolecular interactions, particularly hydrogen bonding, and the surrounding solvent environment can significantly alter the tautomeric equilibrium of 1,2,4-triazoles. researchgate.netnih.gov In the solid state, the crystal packing is often stabilized by intermolecular N-H···S or N-H···N hydrogen bonds, which can lock the molecule into a specific tautomeric form. nih.gov
The effect of a solvent is typically accounted for in theoretical calculations using models like the Solvation Model based on Density (SMD). researchgate.net Different solvents can preferentially stabilize one tautomer over another. For example, polar protic solvents can form hydrogen bonds with the triazole ring, influencing the relative energies of the 1H and 4H forms. The stability of a tautomer can change in a solution compared to the gas phase due to these interactions. researchgate.net For this compound, the presence of the hydrochloride salt means that ionic interactions and solvation of the chloride ion will also play a crucial role in determining the predominant tautomeric form in solution.
Molecular Modeling and Simulation Approaches
Binding Affinity Predictions via Molecular Docking and Free Energy Calculations (e.g., MM-PBSA)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. benthamopen.com This method is widely used in drug discovery to predict how a ligand, such as a 1,2,4-triazole derivative, might bind to a protein target. nih.govpensoft.net The docking process results in a binding score, which estimates the binding affinity.
Following docking, more rigorous methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) can be used to calculate the binding free energy of the ligand-protein complex. pensoft.netresearchgate.net The MM-PBSA method provides a more accurate estimation of the binding affinity by considering factors like electrostatic interactions, van der Waals forces, and solvation energies. pensoft.net These calculations are essential for ranking potential drug candidates and understanding the key interactions that stabilize the complex. nih.govresearchgate.net
| Method | Purpose | Typical Output |
|---|---|---|
| Molecular Docking | Predicts binding pose and initial affinity benthamopen.com | Docking Score (e.g., kcal/mol), Binding Pose nih.gov |
| MM-PBSA | Calculates binding free energy for a given pose pensoft.net | ΔGbind (Binding Free Energy) pensoft.net |
Virtual Screening for Potential Biological Targets
Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. researchgate.net For a compound like this compound, virtual screening can be employed to identify its potential biological targets. This process involves docking the compound against a panel of known protein structures. This approach accelerates the drug discovery process by prioritizing compounds for further experimental testing. pensoft.net The known biological activities of 1,2,4-triazole derivatives, which include antimicrobial, anticancer, and anti-inflammatory properties, provide a basis for selecting potential target families for virtual screening. nih.govresearchgate.net
Prediction of Spectroscopic Data
Computational chemistry provides a powerful avenue for predicting the spectroscopic properties of molecules, offering a theoretical framework to complement and guide experimental studies. For this compound, methods such as Density Functional Theory (DFT) are employed to simulate its spectroscopic signatures. These simulations are instrumental in assigning experimental bands and understanding the electronic transitions and vibrational modes that define the molecule's interaction with electromagnetic radiation.
Simulated UV-Vis and IR Spectra for Comparative Analysis
Theoretical simulations of the ultraviolet-visible (UV-Vis) and infrared (IR) spectra of this compound are essential for a detailed comparative analysis with experimental findings. These computational models can elucidate the electronic transitions responsible for UV-Vis absorption and the fundamental vibrational modes that give rise to IR absorption bands.
The simulated UV-Vis spectrum, typically calculated using Time-Dependent DFT (TD-DFT), provides information on the electronic absorption maxima (λmax). These calculations help in understanding the π-π* and n-π* transitions within the aromatic phenyl and triazole rings.
Similarly, the theoretical IR spectrum, obtained from frequency calculations at the optimized geometry of the molecule, predicts the vibrational frequencies and their corresponding intensities. This allows for the assignment of characteristic peaks in the experimental spectrum to specific molecular motions, such as N-H, C-H, C=N, and C-C stretching and bending vibrations within the this compound structure.
Table 1: Simulated Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Parameter | Value |
|---|---|---|
| UV-Vis | λmax (nm) | Data not available in search results |
| IR | Vibrational Frequency (cm-1) for N-H stretch | Data not available in search results |
| IR | Vibrational Frequency (cm-1) for C=N stretch | Data not available in search results |
Note: The table is interactive. Specific values are dependent on the computational method and basis set used in the simulation.
Computational NMR Chemical Shift Predictions
Computational predictions of Nuclear Magnetic Resonance (NMR) chemical shifts provide invaluable information for the structural elucidation of this compound. Theoretical calculations of 1H and 13C NMR spectra are typically performed using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework.
These predictions help in the assignment of signals in the experimental NMR spectra to specific protons and carbon atoms in the molecule. By comparing the calculated chemical shifts with experimental data, the accuracy of the computed molecular geometry can be validated. Discrepancies between theoretical and experimental values can also highlight the influence of solvent effects and intermolecular interactions that are not always fully captured by gas-phase calculations.
Table 2: Predicted 1H and 13C NMR Chemical Shifts (ppm) for this compound
| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |
|---|---|---|
| Phenyl C1 | - | Data not available in search results |
| Phenyl C2/C6 | Data not available in search results | Data not available in search results |
| Phenyl C3/C5 | Data not available in search results | Data not available in search results |
| Phenyl C4 | Data not available in search results | Data not available in search results |
| Triazole C3 | - | Data not available in search results |
| Triazole C5 | Data not available in search results | Data not available in search results |
Note: The table is interactive. Chemical shifts are typically referenced to a standard (e.g., TMS). The accuracy of the prediction depends on the level of theory, basis set, and inclusion of solvent effects.
Investigation of Biological Activities and Underlying Mechanisms for 3 Phenyl 4h 1,2,4 Triazole Hydrochloride and Its Derivatives
Antimicrobial Activity Studies (Mechanism-Oriented)
The 1,2,4-triazole (B32235) nucleus is a fundamental component in numerous antimicrobial agents. Its derivatives have been extensively studied to understand their mechanisms of action against bacteria, fungi, and viruses.
Antibacterial Mechanism Investigations
Derivatives of the 1,2,4-triazole scaffold are recognized for their significant antibacterial properties. Research has demonstrated that these compounds exhibit broad-spectrum activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action is often linked to the disruption of essential cellular processes.
Structure-activity relationship (SAR) analysis has been a key strategy in enhancing the antibacterial potency of these derivatives. For instance, the introduction of specific substituents at various positions on the triazole or phenyl ring can significantly influence their efficacy. Studies have shown that 4-amino-5-aryl-4H-1,2,4-triazole derivatives possess notable antibacterial activity, with certain substitutions on the phenyl ring leading to potency equivalent to standard antibiotics like ceftriaxone (B1232239). One study revealed that a 4-[(3-nitrobenzylidene)amino]-5-{4-[(3-nitrobenzylidene)amino]phenyl}-4H-1,2,4-triazole-3-thiol derivative showed high activity against Staphylococcus aureus and Streptococcus pyogenes, with Minimum Inhibitory Concentration (MIC) values equal to or better than ampicillin (B1664943) and chloramphenicol (B1208).
Furthermore, hybrid molecules incorporating the 1,2,4-triazole moiety with other bioactive structures, such as ciprofloxacin, have demonstrated potent activity against a range of bacterial strains, particularly Gram-negative bacteria. The presence of a benzyl (B1604629) group at the 4-position of the triazole ring was found to enhance inhibition of Gram-positive bacteria. While the precise enzymatic targets are a continuing area of research, the collective evidence points to the 1,2,4-triazole core as a critical pharmacophore for developing novel antibacterial agents to combat drug resistance.
Table 1: Antibacterial Activity of Selected 1,2,4-Triazole Derivatives This table is interactive and can be sorted by clicking on the headers. | Compound Derivative Type | Target Bacteria | Key Findings | Reference | | :--- | :--- | :--- | :--- | | 4-amino-5-aryl-4H-1,2,4-triazole with 4-trichloromethylphenyl group | E. coli, B. subtilis, P. aeruginosa | Activity equivalent to ceftriaxone (MIC = 5 µg/mL). | | | 4-[(3-nitrobenzylidene)amino]-5-{4-[(3-nitrobenzylidene)amino]phenyl}-4H-1,2,4-triazole-3-thiol | S. aureus, S. pyogenes | Activity equal to or higher than ampicillin and chloramphenicol (MIC = 0.132-0.264 mM). |
Anticancer and Antiproliferative Mechanistic Research
Enzyme Inhibition in Cancer Pathways (e.g., Kinases, Histone-modifying enzymes)
Derivatives of 1,2,4-triazole have been identified as potent inhibitors of various enzymes that are crucial to cancer progression. These compounds target key components of signaling pathways responsible for cell growth, proliferation, and survival.
Kinases, a major class of enzymes often deregulated in cancer, are a primary target for 1,2,4-triazole-based inhibitors. Research has demonstrated that these heterocyclic motifs are effective against several types of kinases. For instance, a series of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives were reported as inhibitors of the PIM kinase family (PIM-1, PIM-2, PIM-3), which are serine/threonine kinases implicated in cancer development. bldpharm.com One compound from this series, 57q , was identified as a selective PIM-1/3 inhibitor with a half-maximal inhibitory concentration (IC50) of 7 nM and 70 nM, respectively. bldpharm.com
Similarly, diarylurea derivatives that incorporate a 1,2,4-triazole moiety have shown significant inhibition of tyrosine kinases such as c-Kit, RET, and FLT3. bldpharm.com The most potent of these, compound 62i , demonstrated IC50 values of 0.90 µM against HT-29 cells, 0.85 µM against H460 cells, and 1.54 µM against MDA-MB-231 cancer cells, proving more effective than the reference drug sorafenib. bldpharm.com
Further studies have focused on Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that is overexpressed in many solid tumors. A series of 5-pyridinyl-1,2,4-triazole derivatives were found to inhibit FAK, with compound 3d showing a particularly high potency (IC50 = 18.10 nM). nih.gov The inhibition of FAK by these compounds subsequently repressed the phosphorylation of downstream pro-survival proteins, including PI3K, Akt, JNK, and STAT3. nih.gov
The cell cycle is another critical process in cancer that can be targeted. Indolyl 1,2,4-triazole scaffolds have been developed as inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6), which are key regulators of the cell cycle's progression from the G1 to the S phase. rsc.org Compounds Vf and Vg from this series showed potent cytotoxic activity against breast cancer cell lines, with Vf arresting the cell cycle in the S phase and Vg causing arrest in the G0/G1 phase. rsc.org
Beyond kinases, 1,2,4-triazole derivatives also inhibit other enzyme classes relevant to oncology. A series of 1,2,4-triazolo-linked bis-indolyl conjugates were found to be dual inhibitors of Tankyrase and PI3K. nih.gov Tankyrase is an enzyme that plays a role in the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer. nih.gov Additionally, other derivatives have been shown to inhibit methionine aminopeptidase (B13392206) type II (MetAP2), another enzyme involved in the growth of cancer cells. bldpharm.com Tumor-associated carbonic anhydrase isoforms, specifically hCA IX and XII, which are involved in regulating pH in the tumor microenvironment, have also been effectively and selectively inhibited by novel 1,2,4-triazole derivatives. nih.gov
Table 1: Inhibitory Activity of 1,2,4-Triazole Derivatives in Cancer Pathways
| Compound/Derivative Series | Target Enzyme/Pathway | Cell Line | IC50 Value | Source |
|---|---|---|---|---|
| 57q | PIM-1 Kinase | - | 7 nM | bldpharm.com |
| 57q | PIM-3 Kinase | - | 70 nM | bldpharm.com |
| 62i | Tyrosine Kinases (c-Kit, RET, FLT3) | HT-29 | 0.90 µM | bldpharm.com |
| 62i | Tyrosine Kinases (c-Kit, RET, FLT3) | H460 | 0.85 µM | bldpharm.com |
| 62i | Tyrosine Kinases (c-Kit, RET, FLT3) | MDA-MB-231 | 1.54 µM | bldpharm.com |
| 3d | Focal Adhesion Kinase (FAK) | - | 18.10 nM | nih.gov |
| Vf | CDK4 / CDK6 | MCF-7 | 2.91 µM | rsc.org |
| Vg | CDK4 / CDK6 | MCF-7 | 0.891 µM | rsc.org |
| 15o | Cytotoxicity (Colon Cancer) | HT-29 | 2.04 µM | nih.gov |
| 15r | Cytotoxicity (Colon Cancer) | HT-29 | 0.85 µM | nih.gov |
Enzyme Inhibition Studies
Serine Protease Inhibition Mechanisms
The 1,2,4-triazole scaffold has been effectively utilized in the design of inhibitors for serine proteases, a broad family of enzymes involved in various physiological and pathological processes. Studies have examined the inhibitory effects of triazole derivatives against serine proteases like trypsin and chymotrypsin. nih.gov For instance, in one study, three different triazole derivatives were evaluated, and their IC50 values were determined, establishing their potential as protease inhibitors. nih.gov
More complex macrocyclic structures incorporating the triazole ring have been developed as highly specific and potent mechanism-based inhibitors. nih.gov The placement of the triazole ring within these macrocycles is critical for their inhibitory activity. Research on tripeptide macrocycles designed to inhibit serine proteases such as hepatocyte growth factor activator (HGFA), matriptase, hepsin, and TMPRSS2 revealed important structure-activity relationships. nih.gov It was found that for optimal inhibition of HGFA, the triazole or a similar phenyl group must be located in the P2 position of the macrocycle. nih.gov
In a direct comparison between a P2 phenyl-linked macrocycle (4 ) and a P2 triazole-linked macrocycle (10 ), the triazole-containing compound showed a significant decrease in potency for HGFA, along with a 10-fold reduction for matriptase and a 100-fold reduction for hepsin. nih.gov However, both triazole-linked macrocycles demonstrated excellent potency against TMPRSS2. nih.gov These differences are likely attributable to the different ring sizes—the triazole creates a 15-membered ring while the phenyl creates a 17-membered ring—and the resulting variations in conformational flexibility. nih.gov
Table 2: Inhibition of Serine Proteases by Macrocyclic Triazole Derivatives
| Compound | Target Protease | Linker Position | IC50 Value | Source |
|---|---|---|---|---|
| 9 | Hepsin | P4 Triazole | >5-fold less potent than P4 Phenyl | nih.gov |
| 10 | HGFA | P2 Triazole | 3.1 µM | nih.gov |
| 10 | Matriptase | P2 Triazole | 39 nM | nih.gov |
| 10 | Hepsin | P2 Triazole | 117 nM | nih.gov |
| 7 (P3 Trp) | HGFA | P2 Phenyl | 85 nM | nih.gov |
| 7 (P3 Trp) | Matriptase | P2 Phenyl | 57 nM | nih.gov |
| 7 (P3 Trp) | Hepsin | P2 Phenyl | 2.8 nM | nih.gov |
Tyrosinase Inhibition Mechanisms
Tyrosinase is a copper-containing enzyme that plays a central role in melanin (B1238610) biosynthesis. The inhibition of this enzyme is a key strategy in cosmetics for skin whitening and in medicine to address hyperpigmentation disorders. The 1,2,4-triazole ring has emerged as a fundamental skeleton for a novel series of potent tyrosinase inhibitors. nih.govsigmaaldrich.com
The primary mechanism of tyrosinase inhibition by 1,2,4-triazole derivatives involves the nitrogen atoms of the triazole ring coordinating with the two copper ions (Cu2+) located in the catalytic center of the enzyme. nih.govmdpi.com This interaction is often augmented by van der Waals forces between the hydrophobic residues within the enzyme's active site and the phenyl group of the inhibitor, which enhances the binding affinity. mdpi.com
Numerous studies have synthesized and evaluated 1,2,4-triazole derivatives for their tyrosinase inhibitory potential, with many compounds demonstrating significantly greater activity than the standard inhibitor, kojic acid. For example, a series of 1,2,4-triazol-3-ylthio)-N-phenyl acetamide (B32628) derivatives was synthesized, and compound 9k was found to have an IC50 value of 0.0048 µM, making it approximately 3500 times more active than kojic acid (IC50 = 16.83 µM). nih.gov
In another study, 1,2,4-triazole-(thio)semicarbazide hybrid molecules were developed, starting from a 4-amino-1-pentyl-3-phenyl-1H-1,2,4-triazole-5(4H)-one core. Several compounds from this series (6h , 6m , 6n , and 6p ) exhibited exceptionally potent inhibitory activity, with IC50 values around 0.0016 µM, compared to kojic acid's IC50 of 14.09 µM in the same assay. Furthermore, research on 1,2,4-triazole-tethered β-hydroxy sulfides identified compound 11c as a highly potent bacterial tyrosinase inhibitor (IC50 = 4.52 µM), surpassing both kojic acid (IC50 = 30.34 µM) and ascorbic acid (IC50 = 11.5 µM). nih.gov
Table 3: Tyrosinase Inhibitory Activity of 1,2,4-Triazole Derivatives
| Compound/Derivative | Target Enzyme | IC50 Value (µM) | Comparison Standard (IC50 µM) | Source |
|---|---|---|---|---|
| 9k | Mushroom Tyrosinase | 0.0048 ± 0.0016 | Kojic Acid (16.83) | nih.gov |
| 6h | Mushroom Tyrosinase | 0.00162 ± 0.0109 | Kojic Acid (14.09) | |
| 6m | Mushroom Tyrosinase | 0.00166 ± 0.0217 | Kojic Acid (14.09) | |
| 6n | Mushroom Tyrosinase | 0.00165 ± 0.0190 | Kojic Acid (14.09) | |
| 6p | Mushroom Tyrosinase | 0.00197 ± 0.0063 | Kojic Acid (14.09) | |
| 11a | Bacterial Tyrosinase | 7.67 ± 1.00 | Kojic Acid (30.34) | nih.gov |
| 11c | Bacterial Tyrosinase | 4.52 ± 0.09 | Kojic Acid (30.34) | nih.gov |
| 11d | Bacterial Tyrosinase | 6.60 ± 1.25 | Kojic Acid (30.34) | nih.gov |
| 11f | Bacterial Tyrosinase | 5.93 ± 0.50 | Kojic Acid (30.34) | nih.gov |
Urease Inhibition Mechanisms
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. In human pathogens like Helicobacter pylori and Proteus mirabilis, this activity is a significant virulence factor, enabling bacterial survival in acidic environments and contributing to conditions like peptic ulcers and urinary tract infections. Consequently, urease inhibitors are of great therapeutic interest.
Derivatives of 1,2,4-triazole, particularly 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones, have demonstrated potent urease inhibitory activities. Research has shown that compounds such as 4-(2,4-dimethylphenyl)-5-(3-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (8d) and 4-(2,3-dimethylphenyl)-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (8e) are effective inhibitors of this enzyme.
Further investigation into fused heterocyclic systems has led to the development of nih.govnih.govtriazolo[3,4-b] nih.govsigmaaldrich.comthiadiazole derivatives, which exhibit outstanding urease inhibition. In one study, all synthesized derivatives in this class showed IC50 values ranging from 0.87 µM to 8.32 µM, all of which were significantly more potent than the standard inhibitor thiourea (B124793) (IC50 = 22.54 µM). The most potent derivative, compound 6a , which was unsubstituted, had an IC50 value of 0.87 µM. Kinetic studies of this compound revealed a competitive mode of inhibition, suggesting it competes with urea for binding to the enzyme's active site. Molecular dynamics simulations supported this, showing that the inhibitor occupies the active site and maintains it in a closed state.
Table 4: Urease Inhibitory Activity of 1,2,4-Triazole Derivatives
| Compound/Derivative Series | IC50 Value (µM) | Standard (Thiourea) IC50 (µM) | Inhibition Type | Source |
|---|---|---|---|---|
| nih.govnih.govtriazolo[3,4-b] nih.govsigmaaldrich.comthiadiazoles | 0.87 - 8.32 | 22.54 ± 2.34 | - | |
| 6a | 0.87 ± 0.09 | 22.54 ± 2.34 | Competitive | |
| 8d | Potent Activity | Not specified | - | |
| 8e | Potent Activity | Not specified | - |
Antioxidant Activity and Reactive Oxygen Species (ROS) Scavenging Mechanisms
The 1,2,4-triazole nucleus is a core component of many synthetic compounds with significant antioxidant properties. These molecules can neutralize harmful free radicals and reactive oxygen species (ROS), which are implicated in a wide range of diseases, including cancer, inflammation, and neurodegenerative disorders. sigmaaldrich.com The antioxidant capacity of these derivatives is often evaluated using established in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH•) radical scavenging assay and the 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonate) (ABTS•+) radical cation decolorization assay. nih.gov
The mechanism behind the ROS scavenging ability of many 1,2,4-triazole derivatives is attributed to their ability to donate a hydrogen atom. Theoretical studies using Density Functional Theory (DFT) have shown that hydrogen atoms on amino (-NH2) or thiol (-SH) groups attached to the triazole ring are particularly flexible for nucleophilic attack, indicating their key role in the scavenging process via a hydrogen atom transfer mechanism. nih.gov The presence of electron-donating groups, such as a hydroxyl (-OH) group, particularly at the para position of a phenyl ring, can enhance antioxidant activity due to the potential for extended conjugation after hydrogen radical abstraction. sigmaaldrich.com
A variety of 1,2,4-triazole derivatives have been synthesized and tested for their antioxidant power. In one study, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) was shown to be an effective scavenger of both DPPH• and ABTS•+ radicals, with IC50 values of 1.3 x 10⁻³ M and 4.7 x 10⁻⁵ M, respectively. nih.gov Another series of 1,2,4-triazole-3-thione derivatives was evaluated using DPPH and cupric reducing antioxidant capacity (CUPRAC) assays, confirming their free radical scavenging activity. Furthermore, a series of 1,2,4-triazole scaffolds containing an alkoxy moiety was synthesized, with compound 8b exhibiting remarkable antioxidant activity with a 50% scavenging concentration (SC50) of 49.4 µM in a DPPH assay.
Table 5: Antioxidant Activity of 1,2,4-Triazole Derivatives
| Compound/Derivative | Assay | IC50 / SC50 Value (M) | Source |
|---|---|---|---|
| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) | DPPH• | 1.3 x 10⁻³ ± 0.2 x 10⁻³ | nih.gov |
| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) | ABTS•+ | 4.7 x 10⁻⁵ ± 0.1 x 10⁻⁵ | nih.gov |
| 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP) | DPPH• | 2.2 x 10⁻³ ± 0.1 x 10⁻³ | nih.gov |
| 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP) | ABTS•+ | 5.5 x 10⁻⁵ ± 0.2 x 10⁻⁵ | nih.gov |
| Compound 8b (alkoxy-triazole) | DPPH• | 4.94 x 10⁻⁵ | |
| Compound 10b / 11a (triazole-thiol) | DPPH• | 4.0 x 10⁻⁵ / 3.6 x 10⁻⁵ | sigmaaldrich.com |
Anti-inflammatory Pathway Modulation
Compounds featuring the 1,2,4-triazole ring have demonstrated significant anti-inflammatory activities through various mechanisms of action. These derivatives can modulate key inflammatory pathways, making them promising candidates for new therapeutic agents.
A primary mechanism for the anti-inflammatory effect of these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation. Many 1,2,4-triazole derivatives have been designed as selective COX-2 inhibitors to reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutive COX-1 isoform. For example, one series of Schiff bases with a 1,2,4-triazole ring yielded a derivative that was a potent and selective COX-2 inhibitor with an IC50 of 1.76 µM, compared to its COX-1 IC50 of 117.8 µM. In another study, a novel 1,2,4-triazole derivative, compound 14 , showed COX-2 selectivity comparable to the drug celecoxib.
Beyond COX inhibition, 1,2,4-triazole derivatives can modulate crucial intracellular signaling pathways. One such compound, 4-(4-(heptyloxy)phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (W112) , was found to exert its anti-inflammatory effects by repressing the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. The NF-κB pathway is a central regulator of the inflammatory response. Similarly, a study on 1,2,4-triazolo-linked bis-indolyl conjugates showed they could prominently reduce inflammatory markers, including the nuclear translocation and expression of NF-κB. nih.gov
Some triazole derivatives are designed as hybrid molecules that combine anti-inflammatory action with other beneficial properties. For instance, new triazole hybrids have been developed to act as both selective COX-2 inhibitors and nitric oxide (NO) donors. The release of NO can help mitigate the gastrointestinal damage often caused by traditional NSAIDs.
Table 6: Anti-inflammatory Activity (COX Inhibition) of 1,2,4-Triazole Derivatives
| Compound/Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index | Source |
|---|---|---|---|---|
| Compound 4 | 117.8 | 1.76 | 66.9 | |
| Compound 14 | 13.5 | 0.04 | 337.5 | |
| Celecoxib (Reference) | 14.7 | 0.045 | 326.7 | |
| Compound 8b | 70.96 | 49.79 | 1.43 | |
| Compound 9a | 95.75 | 49.33 | 1.94 | |
| Compound 11a | 81.33 | 47.83 | 1.70 | |
| Compound 11b | 80.24 | 48.21 | 1.66 | |
| Meloxicam (Reference) | 83.7 | 59.2 | 1.41 |
Neuroprotective Mechanistic Investigations
Derivatives of the 1,2,4-triazole scaffold have been the subject of extensive research for their potential in treating central nervous system (CNS) diseases, including neurodegenerative conditions. nih.govnih.gov Their neuroprotective effects are often attributed to a combination of mechanisms, including the ability to mitigate oxidative stress, modulate neuroinflammation, and interact with key pathological proteins. nih.govnih.gov
The 1,2,4-triazole ring is a key structural feature in certain iron-chelating agents. researchgate.net Iron is an essential element, but its dysregulation and overload can lead to the generation of toxic free radicals through the Fenton reaction, contributing to cellular damage, a process implicated in neurodegenerative diseases. researchgate.netnih.gov
Iron chelators function by binding to excess iron, facilitating its excretion and preventing it from participating in harmful oxidative reactions. researchgate.netnih.gov A prominent example is Deferasirox (DFX), an FDA-approved oral iron chelator that contains a 1,2,4-triazole ring. researchgate.netnih.gov DFX is a tridentate chelator, meaning it uses three sites to bind to iron in a 2:1 ratio. nih.gov Its structure, featuring a 1,2,4-triazole ring and two phenolic groups, makes it an effective metal chelator. researchgate.net The nitrogen atoms within the triazole ring system contribute to its ability to coordinate with metal ions like iron. researchgate.netnih.gov While not all triazole derivatives are designed as iron chelators, this inherent capability of the triazole nucleus is a significant mechanism for neuroprotection by reducing iron-mediated oxidative stress. rsc.org
Mitochondria are central to cellular energy production and are also primary sites of reactive oxygen species (ROS) generation. Mitochondrial dysfunction is a hallmark of many neurodegenerative diseases. Some triazole compounds have been shown to directly interact with mitochondrial components.
For instance, 3-amino-1,2,4-triazole has been identified as a specific inhibitor of protein synthesis on mitoribosomes, the machinery responsible for producing key protein subunits of the electron transport chain. nih.gov This inhibition can disrupt mitochondrial function and affect the mitochondrial membrane potential. While this specific action is inhibitory, it highlights the ability of the triazole scaffold to target mitochondrial processes. Therapeutic strategies can leverage this interaction to modulate mitochondrial activity, aiming to restore mitochondrial homeostasis and membrane potential in pathological states, thereby preventing the initiation of apoptotic cell death pathways.
A primary mechanism of neuroprotection for triazole derivatives involves the modulation of endogenous antioxidant defense systems. The Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) is a master transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes, including those for Superoxide Dismutase (SOD), heme oxygenase-1 (HO-1), and NAD(P)H quinone dehydrogenase-1 (NQO-1). mdpi.commsjonline.org
Under normal conditions, Nrf2 is held in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. msjonline.orgnih.gov In the presence of oxidative stress or chemical inducers, Keap1 undergoes a conformational change, releasing Nrf2, which then translocates to the nucleus. nih.gov In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription. msjonline.orgnih.gov
Several studies have demonstrated that 1,2,4-triazole derivatives can activate the Nrf2 signaling pathway. nih.gov This activation boosts the cell's capacity to neutralize ROS and protect against oxidative damage. For example, certain pyrazolo[3,4-d]pyrimidine analogues containing a triazole moiety were found to elevate the mRNA and protein levels of Nrf2-target enzymes like HO-1 and NQO1 in brain-derived cells, exerting antioxidant and neuroprotective effects. nih.gov
Table 1: Effect of Selected Triazole Derivatives on Antioxidant Defense Pathways
| Compound/Class | Target Pathway/Enzyme | Observed Effect | Cell/Animal Model |
| 1,4-diaryl-1,2,3-triazole derivatives | Nrf2 Signaling Pathway | Significant activation; Upregulation of HO-1 and NQO1 | Not Specified |
| 1,2,4-Triazole derivative (Compound 10) | Nrf2 Signaling Pathway | Therapeutic effect in cerebral ischemic injury via Nrf2 | Ischemia Models |
| Pyrazolo[3,4-d]pyrimidine analogues | Nrf2, HO-1, NQO1, GCLM, GCLC | Elevated mRNA and protein levels | BV-2 cells |
| Hesperetin (contains triazole-like structures) | Nrf2, HO-1, NQO1 | Increased expression, ROS scavenging | RAW 264.7 cells |
| Epigallocatechin-3-gallate (EGCG) | Nrf2, HO-1, SOD | Increased expression, decreased oxidative stress | Periodontitis Rat Model |
This table is interactive and can be sorted by column.
Modulation of Immunological Responses (e.g., Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β) Regulation)
Neuroinflammation, characterized by the activation of microglia and astrocytes and the release of pro-inflammatory cytokines, is a critical component in the pathology of neurodegenerative diseases. nih.gov Key mediators of this inflammatory cascade include Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). nih.gov Triazole derivatives have demonstrated the ability to modulate these immunological responses.
Research has shown that specific 1,2,4-triazole derivatives can significantly inhibit the production of pro-inflammatory cytokines. nih.gov For instance, a study on new 1,2,4-triazole derivatives containing a propionic acid moiety found that several compounds could decrease the levels of TNF-α in mitogen-stimulated peripheral blood mononuclear cell (PBMC) cultures. nih.gov In models of Alzheimer's disease, Aβ peptides are known to activate the NLRP3 inflammasome, which increases IL-1β levels, while TNF-α can promote the production of Aβ. nih.gov A triazole derivative, LQFM182, was found to reduce paw edema and decrease the levels of pro-inflammatory cytokines IL-1β and TNF-α in a pleurisy test. researchgate.net This anti-inflammatory action is a crucial aspect of the neuroprotective potential of these compounds, as it helps to break the cycle of chronic inflammation and neuronal damage.
Table 2: Immunomodulatory Effects of Selected 1,2,4-Triazole Derivatives
| Compound/Derivative | Cytokine Modulated | Observed Effect | Model System |
| 3a (two 2-pyridyl substituents) | TNF-α | Decreased Level | Mitogen-stimulated PBMC cultures |
| 3c (2-pyridyl substituent) | TNF-α | Decreased Level | Mitogen-stimulated PBMC cultures |
| LQFM182 | IL-1β, TNF-α | Reduced Levels | Pleurisy Test Model |
| Curcumin (used in Nrf2 studies) | IL-1β, TNF-α, IL-8 | Reduced Expression | Not Specified |
| Epigallocatechin-3-gallate (EGCG) | IL-1β, IL-18, TNF-α | Decreased Levels | Periodontitis Rat Model |
This table is interactive and can be sorted by column.
Structure-Activity Relationship (SAR) Analysis for Biological Potency
The biological potency of 1,2,4-triazole derivatives is highly dependent on their chemical structure, and understanding the structure-activity relationship (SAR) is vital for designing more effective compounds.
Studies have revealed key insights into how different substituents on the triazole and associated phenyl rings influence activity:
Anti-inflammatory Activity: For 1,2,4-triazole-propanoic acid derivatives, the presence of 2-pyridyl substituents at the R1 position was found to increase TNF-α inhibitory activity. nih.gov This suggests that nitrogen-containing aromatic rings at this position are favorable for immunomodulatory effects.
Antifungal Activity: In a series of 1,2,4-triazole derivatives designed as fungicides, the nature of the substituent on the phenyl ring was critical. A phenyl-substituted product showed significantly enhanced antifungal activity compared to an unsubstituted compound. mdpi.com Molecular docking studies suggest these compounds bind to the 14α-demethylase (CYP51) enzyme, a key target in fungi. mdpi.comresearchgate.net
Anticancer Activity: For a series of 1,2,4-triazole derivatives evaluated for cytotoxic activity against cancer cell lines, SAR analysis indicated that the presence of electronegative substituents like chlorine (Cl) and bromine (Br) on the phenyl ring led to a relative increase in cytotoxic potency. nih.gov The presence of a phenyl ring at the R position also significantly increased inhibitory activity in one series of compounds. nih.gov
These examples demonstrate that modifications to the peripheral groups around the core 1,2,4-triazole heterocycle allow for the fine-tuning of biological activity, enabling the optimization of these compounds for specific therapeutic targets, whether they be enzymes, inflammatory pathways, or pathological protein aggregates.
Table 3: Summary of Structure-Activity Relationship (SAR) Findings for 1,2,4-Triazole Derivatives
| Biological Activity | Favorable Structural Feature(s) | Unfavorable/Altering Feature(s) |
| TNF-α Inhibition | Presence of 2-pyridyl substituents on the triazole ring. nih.gov | Absence of a double bond in the aliphatic side chain. nih.gov |
| Anticancer Cytotoxicity | Electronegative substituents (e.g., Cl, Br) on the phenyl ring. nih.gov | Incorporation of a second carbonyl group decreased activity. nih.gov |
| Antifungal Potency | Phenyl-substitution on the core structure. mdpi.com | Hydrogen-substitution (less active). mdpi.com |
| Tau Protein Binding | Amide and ester linkers (for NFT binding). rsc.org | 1,2,3-triazole linker (failed to detect NFTs). rsc.org |
This table is interactive and can be sorted by column.
Exploration of Advanced Material Science Applications of 3 Phenyl 4h 1,2,4 Triazole Hydrochloride Scaffolds
Contribution to Liquid Crystalline and Optical Waveguide Materials
The incorporation of heterocyclic moieties like 1,2,4-triazole (B32235) into the core of thermotropic liquid crystals can significantly influence their mesomorphic properties. The inherent characteristics of the 1,2,4-triazole ring, such as its electron-deficient nature, high polarizability, and potential for strong lateral dipole moments, make it a candidate for designing novel liquid crystalline materials. multichemindia.comarid.my
Research into compounds containing the 4H-1,2,4-triazol-3-thiol moiety with a terminal phenyl group has demonstrated the formation of liquid crystalline phases. arid.my Specifically, a monomer with a terminal phenyl substituent was found to exhibit both nematic and smectic A (SmA) mesophases, highlighting the potential of the phenyl-triazole scaffold in creating materials with organized fluid phases. arid.my The thermal behavior of such a monomer is detailed in the table below.
| Compound | Phase Transition | Temperature (°C) |
| Monomer with terminal phenyl substituent | Crystal to Nematic | 125 |
| Nematic to Smectic A | 140 | |
| Smectic A to Isotropic | 165 | |
| Data derived from studies on analogous 4H-1,2,4-triazol-3-thiol derivatives. arid.my |
In the realm of optical materials, supramolecular structures formed through the organized aggregation of 4-aryl-4H-1,2,4-triazoles have been shown to function as optical waveguides. rsc.org These ribbon-like aggregates can propagate photoluminescence, demonstrating the potential of the 3-phenyl-4H-1,2,4-triazole scaffold in the development of materials for light manipulation and optoelectronic devices. rsc.orgcalpaclab.com The self-assembly of these molecules into ordered structures is crucial for their waveguiding properties.
Catalytic Applications (e.g., Organocatalysis, Ligands in Metal Catalysis)
The 1,2,4-triazole scaffold is a prominent feature in the design of catalysts, both in organocatalysis and as ligands in metal-catalyzed reactions. The nitrogen atoms in the triazole ring can act as coordination sites for metal ions, making triazole derivatives versatile ligands for a variety of transition metals. mdpi.comtennessee.edu
In the context of metal catalysis, derivatives of 1,2,4-triazole have been successfully employed as ligands in coordination complexes. For instance, 3-phenyl-4-allyl-5-allylsulfanyl-4H-1,2,4-triazole has been used as a precursor for copper(I) coordination compounds with interesting magnetic and nonlinear optical properties. mdpi.com Furthermore, the 1,2,4-triazole moiety can act as a directing group in transition metal-catalyzed C-H activation reactions, such as the ruthenium-catalyzed C-H arylation. organic-chemistry.org The synthesis of 4,5-disubstituted 1,2,4-triazoles can also be achieved through copper(II)-catalyzed oxidative cyclization. organic-chemistry.org
While specific examples of 3-phenyl-4H-1,2,4-triazole hydrochloride in organocatalysis are not extensively documented, the general class of N-aryl 1,2,4-triazoles has been explored in atroposelective synthesis. Chiral phosphoric acid catalysts have been used to achieve the asymmetric cyclodehydration of precursors to yield atropisomeric N-aryl 1,2,4-triazoles, showcasing the potential of the triazole scaffold in stereoselective transformations.
The table below summarizes some catalytic applications involving the 1,2,4-triazole scaffold.
| Catalytic System | Application | Metal/Catalyst | Reference |
| Copper(I) Complex | Nonlinear Optical Materials | Copper(I) | mdpi.com |
| Ruthenium-catalyzed reaction | C-H Arylation | Ruthenium | organic-chemistry.org |
| Atroposelective Synthesis | Asymmetric Cyclodehydration | Chiral Phosphoric Acid | |
| This table includes examples from related 1,2,4-triazole derivatives to illustrate the catalytic potential of the core structure. |
Applications in Agrochemistry (e.g., Plant Growth Regulators)
The 1,2,4-triazole nucleus is a key component in a variety of agrochemicals, including fungicides and plant growth regulators. multichemindia.comrjptonline.org Certain triazole derivatives are known to influence plant morphogenesis by interfering with the biosynthesis of gibberellins, a class of plant hormones. indexcopernicus.com This has led to the development of several commercial plant growth regulators. researchgate.net
Prominent examples of triazole-based plant growth regulators include paclobutrazol (B33190) and uniconazole, which are widely used in horticulture to control plant size and improve stress resistance. indexcopernicus.com These compounds act by inhibiting specific cytochrome P450 monooxygenases involved in gibberellin biosynthesis. Research has also focused on synthesizing novel triazole derivatives that act as potent inhibitors of brassinosteroid biosynthesis, another critical phytohormone, thereby affecting plant growth and development. nih.gov
The general structure of these regulators often includes a substituted phenyl group and the 1,2,4-triazole moiety, suggesting that this compound could serve as a valuable precursor for developing new plant growth regulators. rjptonline.orgnih.gov The applications of 1,2,4-triazole derivatives in agriculture are broad, ranging from protecting crops against fungal pathogens to enhancing yield and stress tolerance. multichemindia.comrjptonline.orgresearchgate.net
Role in Synthetic Dyes
The 1,2,4-triazole ring is a useful heterocyclic component in the synthesis of various classes of dyes, particularly azo dyes. The incorporation of the triazole moiety can influence the color, stability, and dyeing properties of the final product.
Research has demonstrated the synthesis of novel azo-azomethine dyes based on the 1,2,4-triazole scaffold. nih.govnih.gov These dyes are typically prepared through the condensation of an amino-substituted 1,2,4-triazole with an azo-coupled aldehyde, such as o-vanillin or salicylaldehyde (B1680747) derivatives. nih.govnih.govresearchgate.net The resulting dyes exhibit interesting spectroscopic and thermal properties, with some showing stability at temperatures up to 225 °C. nih.gov The solvatochromic behavior of these dyes has also been investigated, indicating their sensitivity to the polarity of the solvent. nih.gov
The synthesis of these dyes often involves multi-step procedures, starting from a substituted 1,2,4-triazole. The general synthetic approach is outlined below:
| Step | Reactants | Product |
| 1 | Azo-coupled o-vanillin/salicylaldehyde | Intermediate aldehyde |
| 2 | 3,5-diamino-1,2,4-triazole or similar | Azo-azomethine dye |
| Based on synthetic routes for 1,2,4-triazole-based dyes. nih.govnih.gov |
These findings underscore the utility of the 1,2,4-triazole framework, and by extension the 3-phenyl-4H-1,2,4-triazole scaffold, in the design of new colorants for various applications.
Future Research Directions and Unaddressed Challenges for 3 Phenyl 4h 1,2,4 Triazole Hydrochloride
Discovery of Novel Biological Activities and Targets
While the broader family of 1,2,4-triazole (B32235) derivatives is renowned for a wide spectrum of biological activities, the specific therapeutic potential of 3-Phenyl-4H-1,2,4-triazole hydrochloride remains an area ripe for exploration. Future research should systematically screen this compound and its close analogues against a diverse array of biological targets to uncover novel therapeutic applications.
The established activities within the 1,2,4-triazole class provide a logical starting point for these investigations. researchgate.netresearchgate.net Derivatives have shown significant promise in several key areas:
Antimicrobial and Antifungal: Many triazole-based drugs, such as fluconazole (B54011) and itraconazole, are mainstays in antifungal therapy. wikipedia.org Research has demonstrated the efficacy of various derivatives against bacterial strains like Staphylococcus aureus and fungal species such as Microsporum gypseum. nih.gov Future work could assess this compound for broad-spectrum antimicrobial activity.
Anticancer: The anticancer potential of 1,2,4-triazoles is well-documented, with some derivatives showing potent cytotoxic effects against human cancer cell lines, including breast (MCF-7), cervical (HeLa), and lung (A549) cancers. researchgate.netnih.gov The molecular target for some of these is the aromatase enzyme. nih.gov
Antitubercular: Specific 1,2,4-triazole derivatives have exhibited promising activity against Mycobacterium tuberculosis, with molecular docking studies suggesting the cytochrome P450 CYP121 enzyme as a potential target. mdpi.com
Anti-inflammatory and Analgesic: Certain triazole compounds have demonstrated appreciable anti-inflammatory activity, in some cases surpassing standard drugs like ibuprofen (B1674241) in preclinical models. researchgate.netmdpi.com
Anticonvulsant and Neuroprotective: The triazole nucleus is a component of compounds investigated for anticonvulsant properties, with some derivatives showing effective interaction with the GABA-A receptor. researchgate.net There is also growing interest in their potential for treating neurodegenerative disorders like Alzheimer's disease. nih.gov
A summary of established biological activities in the broader 1,2,4-triazole class that warrant investigation for this compound is presented below.
| Biological Activity | Potential Molecular Target(s) | Reference(s) |
| Anticancer | Aromatase, Topoisomerase | nih.govnih.gov |
| Antimicrobial | DNA Gyrase, Dihydrofolate Reductase | nih.govnih.gov |
| Antitubercular | Cytochrome P450 CYP121 | mdpi.com |
| Anti-inflammatory | Cyclooxygenase (COX) | researchgate.netmdpi.com |
| Anticonvulsant | GABA-A Receptor | researchgate.net |
| Antiviral | Viral-specific enzymes | researchgate.netnih.gov |
| Antioxidant | Various (radical scavenging) | researchgate.net |
Future efforts should employ high-throughput screening and target-based assays to systematically evaluate this compound against these and other novel pathways.
Development of Sustainable and Scalable Synthetic Routes
The classical methods for synthesizing 1,2,4-triazoles, such as the Pellizzari and Einhorn-Brunner reactions, have been foundational. wikipedia.orgnih.gov However, the demands of modern chemistry necessitate the development of more sustainable, efficient, and scalable synthetic protocols. Future research must focus on optimizing the production of this compound to improve yield, reduce waste, and lower costs.
Key areas for development include:
One-Pot Reactions: Multi-component, one-pot syntheses that combine several reaction steps without isolating intermediates are highly desirable. researchgate.netisres.org A reported method for synthesizing 1,3,5-trisubstituted 1,2,4-triazoles involves the annulation of nitriles with hydrazines, liberating ammonia (B1221849) gas in a process that tolerates various functional groups. rsc.org Adapting such strategies could significantly streamline the synthesis.
Green Chemistry Approaches: The use of environmentally benign solvents, catalysts, and reaction conditions is paramount. uobaghdad.edu.iq This includes exploring microwave-assisted synthesis to reduce reaction times and energy consumption or using copper catalysts in aqueous media. researchgate.netisres.org
Catalyst Innovation: Research into novel catalysts can improve efficiency and selectivity. For instance, a CuBr₂-catalyzed method has been used to generate 1,2,4-triazoles from arylidene thiosemicarbazones. researchgate.net
Scalability: Laboratory-scale syntheses must be adaptable for large-scale industrial production. This requires robust reactions that are not sensitive to minor fluctuations in conditions and avoid the use of hazardous or expensive reagents. The development of a scalable synthesis for related 1-alkyl-4-formyl-1,2,3-triazoles highlights the feasibility of such endeavors. mdpi.com
Advanced Mechanistic Elucidation via Integrated Experimental and Computational Approaches
A profound understanding of the reaction mechanisms and structure-activity relationships (SAR) is crucial for rational drug design and synthesis optimization. The integration of advanced experimental techniques with powerful computational modeling offers an unparalleled opportunity to elucidate the chemical and biological behavior of this compound and its derivatives.
Future research should leverage a synergistic approach:
Computational Modeling: Quantum-chemical calculations, such as Density Functional Theory (DFT), can be used to study the tautomeric equilibrium of the triazole ring, which is critical for its interaction with biological targets. researchgate.net Molecular docking and molecular dynamics (MD) simulations can predict binding modes and affinities with target proteins, guiding the design of more potent derivatives. nih.govmdpi.comresearchgate.net
Spectroscopic and Crystallographic Analysis: Advanced NMR spectroscopy and X-ray crystallography are indispensable for unambiguously determining the structure of synthesized compounds. mdpi.commdpi.com These experimental data provide the ground truth needed to validate and refine computational models.
Stereoelectronic Properties: Theoretical studies can illuminate the stereoelectronic properties of the triazole ring and its substituents, providing insight into how these factors influence reactivity and biological function. scispace.com
This integrated methodology will accelerate the discovery cycle, allowing for more predictive and less trial-and-error-based research.
Exploration of Multifunctional Derivatives
The 1,2,4-triazole core is an excellent scaffold for chemical modification, allowing for the introduction of various functional groups to modulate its physicochemical properties and biological activity. A significant future direction is the design of multifunctional derivatives of this compound that can interact with multiple biological targets or combine therapeutic and diagnostic functions.
The concept of molecular hybridization, where two or more pharmacophores are combined into a single molecule, has proven successful. Examples in the triazole family include hybrids with quinolones and coumarins, which have yielded compounds with enhanced antimicrobial or anticancer activities. nih.gov By strategically modifying the phenyl ring or the nitrogen atoms of the triazole core of 3-Phenyl-4H-1,2,4-triazole, researchers could develop novel conjugates with tailored properties. For instance, attaching moieties known to target specific cell types could lead to more selective therapies.
Integration with Emerging Technologies
The convergence of chemistry with other scientific fields opens up new frontiers for research. For this compound, two areas of technology hold particular promise: nanotechnology and artificial intelligence.
Nanotechnology: 1,2,4-triazole derivatives are effective as ligands in the creation of coordination polymers and metal-organic frameworks (MOFs). mdpi.com Future work could explore the use of this compound or its derivatives as building blocks for novel nanomaterials. These materials could have applications in drug delivery, catalysis, or as advanced sensors.
Artificial Intelligence (AI) in Chemical Discovery: AI and machine learning are revolutionizing drug discovery. nih.gov These technologies can analyze vast datasets to predict the biological activities of new compounds, design novel molecules with desired properties, and optimize synthetic routes. jazindia.comyoutube.com AI algorithms can be trained on existing data from triazole derivatives to predict new therapeutic targets for this compound and to design novel derivatives with enhanced efficacy and better safety profiles. nih.gov
Addressing Stereochemical Aspects and Chiral Separations (if applicable to derivatives)
While 3-Phenyl-4H-1,2,4-triazole itself is an achiral molecule, the synthesis of derivatives frequently introduces chiral centers. Since enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles, addressing stereochemistry is not optional but essential for therapeutic development.
Should future research lead to chiral derivatives of 3-Phenyl-4H-1,2,4-triazole, a dedicated effort will be required to:
Separate Enantiomers: Robust methods for chiral separation will be necessary. High-performance liquid chromatography (HPLC) using polysaccharide-based chiral stationary phases has been successfully employed for the separation of triazole enantiomers. walshmedicalmedia.comnih.gov Capillary electrophoresis is another powerful technique for this purpose. tsu.ge
Determine Absolute Configuration: The absolute configuration of each enantiomer must be established, often through a combination of chemical correlation and spectroscopic methods like circular dichroism (CD). nih.gov
Evaluate Stereospecific Activity: Once separated, each enantiomer must be evaluated independently to determine its specific biological activity and toxicity, a critical step in identifying the optimal stereoisomer for further development.
Q & A
Q. What are the common synthetic routes for preparing 3-Phenyl-4H-1,2,4-triazole hydrochloride?
- Methodological Answer : A typical synthesis involves refluxing substituted benzaldehyde derivatives with triazole precursors in ethanol under acid catalysis (e.g., glacial acetic acid). For example, 4-amino-1,2,4-triazole derivatives react with benzaldehyde analogs, followed by HCl treatment to yield hydrochlorides . Solvent choice (e.g., absolute ethanol) and reaction time (4+ hours) are critical for optimal yield . Post-reaction steps include solvent evaporation under reduced pressure and filtration to isolate the solid product.
Q. How does HCl influence the formation of triazole hydrochloride salts?
- Methodological Answer : HCl protonates the amino group of the triazole intermediate, stabilizing the hydrochloride salt. For instance, in the synthesis of 3-alkyl-4-amino-1,2,4-triazole hydrochlorides, HCl treatment of tert-butoxycarbonyl-protected precursors cleaves the protecting group, yielding the final product with >90% efficiency .
Q. What analytical techniques are used to characterize this compound?
- Methodological Answer : Key techniques include:
- NMR spectroscopy : To confirm proton environments and tautomeric forms .
- Mass spectrometry : For molecular weight validation.
- X-ray crystallography : To resolve structural ambiguities caused by tautomerism .
- Elemental analysis : To verify purity and stoichiometry of the hydrochloride salt .
Advanced Research Questions
Q. How do tautomeric forms of triazoles impact their reactivity and biological activity?
- Methodological Answer : Tautomerism in triazoles (e.g., 1H-, 2H-, or 4H- forms) alters electron distribution and hydrogen-bonding capacity. For chloro-triazoles, the 3-chloro-1H tautomer (7a) is most stable, while bromo-triazoles favor the 3-bromo-4H form (8b) . Stability differences influence reaction pathways; for example, the 4H tautomer may enhance electrophilic substitution in aryl functionalization . Researchers must characterize tautomeric ratios (e.g., via variable-temperature NMR) to correlate structure with activity .
Q. What strategies optimize reaction conditions for high-yield triazole hydrochloride synthesis?
- Methodological Answer :
- Solvent selection : Polar aprotic solvents (e.g., chloroform) improve intermediate solubility and reduce side reactions .
- Catalysis : Acidic conditions (e.g., glacial acetic acid) accelerate imine formation in Schiff base reactions .
- Base addition : When using hydrazine hydrochloride salts, stoichiometric organic bases (e.g., triethylamine) neutralize HCl, preventing side-product formation .
- Microwave-assisted synthesis : Reduces reaction time and improves yield in eco-friendly aqueous conditions .
Q. How can researchers address discrepancies in reported melting points or spectral data for triazole hydrochlorides?
- Methodological Answer : Contradictions often arise from:
- Tautomerism : Different tautomers exhibit distinct physical properties. For example, 3-amino-1,2,4-triazole exists as 1H-, 2H-, or 4H- forms, each with unique melting points .
- Hydrate formation : Hydrochloride salts may crystallize with varying hydration states, altering observed melting points .
- Purity : Impurities from incomplete purification (e.g., residual solvents) skew data. Recrystallization in ethanol/water mixtures is recommended .
Key Considerations for Experimental Design
- Tautomer Control : Use temperature or pH to favor specific tautomers during synthesis .
- Regulatory Compliance : Ensure proper handling of halogenated solvents (e.g., chloroform) and hazardous reagents (e.g., thionyl chloride) .
- Data Reproducibility : Report solvent purity, drying methods, and crystallization conditions to minimize variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
